molecular formula C13H26O2 B1433956 Tridecanoic-D25 acid

Tridecanoic-D25 acid

Cat. No.: B1433956
M. Wt: 239.50 g/mol
InChI Key: SZHOJFHSIKHZHA-VVZIYBSUSA-N
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Description

Tridecanoic-d25 acid is a C13 straight-chain saturated fatty acid where the aliphatic hydrogens have been replaced by deuterium atoms. It is a long-chain fatty acid, a straight-chain saturated fatty acid and a deuterated fatty acid. It is functionally related to a tridecanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOJFHSIKHZHA-VVZIYBSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Tridecanoic-D25 acid

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Probes in Lipidomics and Metabolic Tracing

Executive Summary

Tridecanoic-D25 acid (Perdeuterotridecanoic acid) is the isotopically labeled analog of tridecanoic acid (C13:0), a medium-chain saturated fatty acid.[1] With the chemical formula C₁₃HD₂₅O₂ and a molecular weight of approximately 239.5 g/mol , it serves as a critical internal standard (IS) in quantitative lipidomics and metabolomics.

Its primary utility lies in its mass spectral distinctiveness (+25 Da mass shift) and its biological rarity (odd-chain fatty acids are less abundant in mammalian systems than even-chain counterparts). These features allow for precise normalization of ionization suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Furthermore, recent research into the anti-biofilm properties of medium-chain fatty acids has elevated the importance of Tridecanoic-D25 as a tracer for uptake and metabolic flux studies in bacterial persistence models.

Physicochemical Profile

The following data aggregates experimentally validated properties and calculated isotopic parameters.

PropertySpecificationTechnical Notes
Chemical Name This compoundAlso: n-Tridecanoic acid-d25
CAS Number 202529-03-1 Distinct from unlabeled CAS 638-53-9
Molecular Formula

Alkyl chain is fully deuterated (

); Carboxyl proton is

Molecular Weight 239.5 g/mol +25.15 Da shift vs. unlabeled (214.34 g/mol )
Appearance White Crystalline SolidHygroscopic; store desicated
Melting Point 40–43 °CSlight depression possible vs. unlabeled (41–44 °C) due to isotopic effect
Solubility (Organic) DMSO (42 mg/mL), Ethanol, DMFPurge solvents with inert gas to prevent oxidation
Solubility (Aqueous) Sparingly solubleRequires co-solvent (e.g., 1:1 DMF:PBS) for biological buffers
Isotopic Purity

98% D
Critical for minimizing interference from M-1/M-2 isotopologues
pKa ~4.8Typical of medium-chain fatty acids

Isotopic Chemistry & Stability

The Deuterium Effect

The substitution of 25 hydrogen atoms with deuterium introduces significant physicochemical changes utilized in analysis:

  • Mass Spectral Shift: The +25 Da shift moves the analyte signal into a "quiet" region of the mass spectrum, avoiding overlap with naturally occurring C13 fatty acids or common background lipids.

  • Chromatographic Resolution: Deuterated lipids often exhibit slightly shorter retention times in Reverse-Phase LC (RPLC) compared to their protium counterparts due to the slightly lower lipophilicity of C-D bonds (Inverse Isotope Effect). This separation must be accounted for in integration windows.

  • Metabolic Stability: The C-D bond is stronger than the C-H bond (

    
     ~341 kJ/mol vs ~338 kJ/mol). This Kinetic Isotope Effect (KIE)  slows enzymatic oxidation (e.g., beta-oxidation), making Tridecanoic-D25 a robust tracer that resists rapid degradation during sample processing.
    

Applications in Drug Development & Research

A. Quantitative Lipidomics (Internal Standard)

Tridecanoic acid is an odd-chain fatty acid, meaning it is present at negligible levels in most mammalian tissues (which predominantly synthesize even-chain lipids). This "exogenous" nature makes the D25 variant an ideal internal standard.

  • Workflow: Spiked into tissue/plasma homogenates prior to extraction.

  • Function: Corrects for extraction efficiency losses, solvent evaporation variability, and ESI matrix effects (ionization suppression/enhancement).

B. Bacterial Persistence & Biofilm Research

Unlabeled tridecanoic acid has been identified as a potent inhibitor of Escherichia coli persistence and biofilm formation.[1] The D25 variant is used to:

  • Quantify Uptake: Measure intracellular accumulation of the fatty acid in bacteria using MS, distinguishing it from endogenous lipids.

  • Metabolic Flux: Trace the incorporation of the C13 backbone into bacterial membranes without interference from de novo synthesis.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable 50 mM stock for long-term storage.

  • Weighing: Accurately weigh 12.0 mg of this compound into a glass vial.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO or Ethanol .

    • Note: DMSO is preferred for cell culture spikes; Ethanol/Chloroform is preferred for lipidomics standards.

  • Dissolution: Vortex for 1 minute. If particulate remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C (stable for 1 year) or -80°C (stable for >2 years).

Protocol B: Lipidomics Extraction Spike (Bligh & Dyer Adaptation)

Objective: Use Tridecanoic-D25 as a normalizer for plasma lipid profiling.

  • Sample Prep: Thaw 100 µL of plasma on ice.

  • IS Spiking: Add 10 µL of Tridecanoic-D25 working solution (10 µM in methanol) to the plasma before adding extraction solvents.

    • Rationale: Spiking before extraction corrects for recovery losses.

  • Extraction: Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex vigorously for 10 min.

  • Phase Separation: Add 125 µL Chloroform and 125 µL Water. Centrifuge at 3000 x g for 10 min.

  • Collection: Recover the lower organic phase (lipids + Tridecanoic-D25). Dry under nitrogen and reconstitute in Mobile Phase (e.g., 50:50 Acetonitrile:Isopropanol).

Visualization of Workflows

Figure 1: LC-MS/MS Quantitation Logic

This diagram illustrates the parallel processing of the analyte (Endogenous Fatty Acids) and the Internal Standard (Tridecanoic-D25), highlighting where normalization occurs.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (this compound) Sample->Spike Step 1 Extract Biphasic Extraction (CHCl3 / MeOH / H2O) Spike->Extract Step 2: Homogenization LC LC Separation (C18 Column) Extract->LC Step 3: Organic Phase MS Mass Spectrometry (Negative Mode ESI) LC->MS Step 4: Ionization Data Data Processing (Peak Area Integration) MS->Data Raw Data Result Quantitation: (Analyte Area / D25 Area) × [D25 Conc] Data->Result Normalization

Caption: Workflow demonstrating the integration of Tridecanoic-D25 to normalize extraction efficiency and ionization suppression in lipidomics.

Figure 2: Chemical Structure & Mass Shift

Visualizing the deuteration pattern and its impact on mass spectrometry.

Structure C13 Tridecanoic Acid (C13H26O2) MW: ~214.3 D25 This compound (C13D25HO2) MW: ~239.5 C13->D25 Perdeuteration (Alkyl Chain) Diff Mass Shift +25 Da D25->Diff MS Analysis App Application: Shift away from biological background Diff->App

Caption: The deuteration of the alkyl chain results in a +25 Da mass shift, crucial for spectral isolation.

References

  • Cayman Chemical. Tridecanoic Acid Product Information & Solubility Data. Retrieved from

  • MedChemExpress (MCE). Tridecanoic acid-d25: Deuterium labeled internal standard. Retrieved from

  • National Institutes of Health (NIH). Reference materials for MS-based untargeted metabolomics and lipidomics. Retrieved from

  • Selleck Chemicals. Tridecanoic Acid Properties and Protocols. Retrieved from

  • ChemWhat. this compound CAS# 202529-03-1 Database. Retrieved from

Sources

Advanced Protocols for the Synthesis and Purification of Tridecanoic-D25 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Tridecanoic-D25 acid (


) represents the gold standard for internal normalization in quantitative lipidomics. As an odd-chain fatty acid (C13:0), it is virtually absent in mammalian biological matrices, eliminating the background interference common with even-chain standards (e.g., Palmitic-D31). When perdeuterated (D25), it provides a mass shift of +25 Da, moving the analyte signal into a noise-free region of the mass spectrum while retaining near-identical chromatographic behavior to its protium analog.

This guide details the Heterogeneous Hydrothermal H/D Exchange protocol. Unlike total synthesis (which requires expensive deuterated alkyl halide precursors), this method utilizes


 as the deuterium source and Pt/C as a recyclable catalyst. It is the most cost-effective and scalable route for producing high-enrichment (>98 atom% D) perdeuterated fatty acids.

Strategic Synthesis Analysis: Pathway Selection

The Hydrothermal Catalytic Advantage

For long-chain fatty acids, two primary synthesis routes exist. We select Method B for this guide due to its superior atom economy and scalability.

FeatureMethod A: Total SynthesisMethod B: Hydrothermal H/D Exchange (Selected)
Mechanism Grignard coupling of deuterated synthonsPt-catalyzed C-H activation in subcritical

Precursors Expensive deuterated alkyl halidesInexpensive natural Tridecanoic Acid
Atom Economy Low (multiple steps, side products)High (Direct exchange)
Scalability Linear (mg to g scale is difficult)Exponential (scalable to kg in Parr reactors)
Isotopic Purity Fixed by precursor qualityTunable via number of exchange cycles

Detailed Experimental Protocol

Safety Warning: This protocol involves high-temperature (240°C) and high-pressure (30-50 bar) conditions. Use a rated Hastelloy or Stainless Steel Parr reactor.

Phase 1: Hydrothermal H/D Exchange

Objective: Replace non-labile C-H bonds with C-D bonds via Pt-catalyzed spillover mechanism.

Reagents:

  • Tridecanoic Acid (C13:0, >99% purity)

  • Deuterium Oxide (

    
    , 99.9% D)
    
  • Platinum on Carbon (Pt/C, 10% loading, wetted)

  • Sodium Deuteroxide (NaOD, 40% in

    
    ) – Promoter
    

Workflow Diagram:

SynthesisWorkflow Start Precursors: Tridecanoic Acid + D2O Reactor Parr Reactor 240°C, 24h, Sealed Start->Reactor + 10% Pt/C + NaOD Filter Hot Filtration (Remove Pt/C) Reactor->Filter >80°C Acidify Acidification (HCl/H2O -> pH 1) Filter->Acidify Filtrate Extract Extraction (Ethyl Acetate) Acidify->Extract CycleCheck Isotopic Purity < 98%? Extract->CycleCheck GC-MS Check CycleCheck->Reactor Yes (Recycle) Final Crude Tridecanoic-D25 CycleCheck->Final No (Proceed)

Caption: Iterative hydrothermal exchange workflow. The cycle is repeated (typically 2-3 times) until isotopic enrichment exceeds 98%.[1]

Step-by-Step Procedure:

  • Loading: In a 100 mL Parr reactor liner, suspend Tridecanoic Acid (1.0 g, 4.66 mmol) in

    
     (15 mL).
    
  • Catalyst Addition: Add 10% Pt/C (100 mg, 10 wt% of substrate).

  • Basification: Add NaOD (40% wt in

    
    , 0.5 mL).
    
    • Scientific Rationale: The base converts the acid to sodium tridecanoate. The carboxylate anion is more soluble in

      
       at high temps, improving catalyst contact.
      
  • Reaction: Seal the reactor. Purge with

    
     (3x) to remove 
    
    
    
    . Heat to 240°C with vigorous stirring (800 rpm) for 24 hours .
    • Mechanism:[1][2] At this temperature,

      
       approaches subcritical properties, dissolving the organic salt. The Pt catalyst facilitates reversible C-H bond activation.
      
  • Workup (Cycle 1):

    • Cool to ~80°C (do not cool completely, or the fatty acid salt may precipitate and clog the catalyst).

    • Filter hot through a Celite pad to recover the Pt/C (catalyst can be washed with hot

      
      ).
      
    • Acidify the filtrate with dilute HCl (until pH < 2) to precipitate the free fatty acid.

    • Extract with Ethyl Acetate (3 x 20 mL). Dry over

      
       and evaporate.
      
  • Cycling: Analyze a small aliquot by GC-MS. Typically, Cycle 1 yields ~85-90% D incorporation. Repeat steps 1-5 using the recovered crude material and fresh

    
     to reach >98% D (D25).
    

Purification & Isolation

The crude product will contain traces of catalyst, partially deuterated isotopologues, and potential breakdown products (cracking) if the temperature exceeded 250°C.

Recrystallization Protocol

Solvent System: n-Hexane (primary) or Acetone (secondary).

  • Dissolution: Dissolve the crude Tridecanoic-D25 in minimal boiling n-Hexane (~10 mL per gram).

  • Hot Filtration: If any black specs (Pt/C) remain, filter through a 0.2 µm PTFE syringe filter while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

  • Collection: Collect the white, waxy crystals via vacuum filtration. Wash with cold (-20°C) hexane.

  • Drying: Vacuum dry at room temperature for 4 hours.

Purification Logic Diagram:

PurificationLogic cluster_QC Quality Control Gates Crude Crude Tridecanoic-D25 (Contains traces of Pt, D24, D23) Solvent Dissolve in Boiling Hexane Crude->Solvent Cooling Slow Cooling -> -20°C Solvent->Cooling Separation Vacuum Filtration Cooling->Separation NMR 1H NMR (Confirm absence of alkyl protons) Separation->NMR GCMS GC-MS (Isotopic Distribution) Separation->GCMS

Caption: Purification workflow emphasizing the removal of lower isotopologues and physical impurities via recrystallization.

Validation & Quality Control (QC)[3]

To validate the "D25" designation, you must prove the absence of protons on the carbon chain.

A. GC-MS Analysis (Isotopic Distribution)
  • Method: Derivatize a sample to the Methyl Ester (FAME) using

    
    -Methanol.
    
  • Expectation:

    • Tridecanoic Acid Methyl Ester (Protium): m/z ~228 (

      
      ).
      
    • Tridecanoic-D25 Methyl Ester: m/z ~253 (

      
      ).
      
  • Calculation: Calculate the weighted average mass. The presence of M-1, M-2 peaks indicates incomplete exchange.

  • Acceptance Criteria: The molecular ion cluster should show the fully deuterated species as the base peak (>95%).

B. 1H-NMR Spectroscopy
  • Solvent:

    
    [3]
    
  • Observation:

    • Protium Standard: Triplet at

      
       0.88 (terminal 
      
      
      
      ), broad signal
      
      
      1.25 (chain
      
      
      ), triplet
      
      
      2.35 (
      
      
      ).
    • Tridecanoic-D25: The spectrum should be silent (empty) in the alkyl region (0.5 - 2.5 ppm).

    • Residual Peak: Only the carboxylic acid proton (

      
      ) may appear (broad singlet >10 ppm), though this often exchanges with the solvent.
      

References

  • Sajiki, H., et al. (2005).[4] Efficient C-H/C-D Exchange Reaction on the Alkyl Chain of Carboxylic Acids Using Heterogeneous Pt/C in D2O.Chemistry Letters .

  • LIPID MAPS®. (2023). Internal Standards for Lipidomic Analysis: Protocols and Standards.LIPID MAPS Consortium .

  • Haag, M., et al. (2019). Synthesis of Novel Deuterated Lipids and Surfactants for Neutron Scattering.[1]European Spallation Source (ESS) Technical Report .

  • Avanti Polar Lipids. (2023). Odd-Chained Lipids as Internal Standards in Lipidomics.[5]MilliporeSigma .[5]

  • Mettler Toledo. (2023). Recrystallization Guide: Solvents and Procedures.Mettler Toledo Technical Library .

Sources

Technical Guide: Deuterated Tridecanoic Acid (d-C13:0) for In Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the application of Deuterated Tridecanoic Acid (d-C13:0) as a specialized metabolic probe in pre-clinical drug development and mitochondrial research. Unlike standard even-chain fatty acids (e.g., Palmitate C16:0) that yield exclusively Acetyl-CoA, Tridecanoic acid is an Odd-Chain Fatty Acid (OCFA) .[1] Its terminal oxidation product is Propionyl-CoA , which enters the Tricarboxylic Acid (TCA) cycle via Succinyl-CoA.[2]

This unique property makes d-C13:0 the gold standard for simultaneously measuring Long-Chain Fatty Acid Oxidation (LCFAO) rates and Anaplerotic Flux —the replenishment of TCA cycle intermediates. This guide details the mechanistic rationale, validated in vivo dosing protocols, and mass spectrometry (MS) workflows required to generate regulatory-grade data.

Part 1: Mechanistic Rationale & Tracer Selection

The Anaplerotic Advantage

In metabolic disease states (Heart Failure, Diabetes, Ischemia), the TCA cycle often stalls due to the depletion of intermediates (catalytic span). Even-chain fats cannot replenish this pool; they only provide Acetyl-CoA (substrate).

Tridecanoic acid acts as a "metabolic rescue" probe. By using a deuterated isotopolog, researchers can distinguish flux derived from the exogenous probe versus endogenous lipids.

  • Even-Chain Fate (C16, C18):

    
    -oxidation 
    
    
    
    Acetyl-CoA
    
    
    Citrate (Energy only).
  • Odd-Chain Fate (C13):

    
    -oxidation 
    
    
    
    Acetyl-CoA + 1 Propionyl-CoA .[1]
  • Anaplerosis: Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA (TCA Refilling).
Isotopomer Selection Strategy

The choice of deuteration pattern dictates the experimental readout.

Tracer TypeChemical StructurePrimary Application
Terminal Label 13,13,13-d3-Tridecanoic AcidAnaplerotic Flux: The d3-label remains on the terminal propionyl-CoA fragment, directly labeling Succinyl-CoA.
Uniform Label U-d25-Tridecanoic AcidTotal Pool Size/Lipidomics: Used to quantify total tissue uptake and incorporation into complex lipids (Triacylglycerols, Phospholipids).
Alpha Label 2,2-d2-Tridecanoic AcidOxidation Rate: The deuterium is released as D2O (heavy water) during the first round of

-oxidation. Measures oxidation kinetics in plasma.

Expert Insight: For most mitochondrial function studies, 13,13,13-d3-Tridecanoic Acid is superior. It allows you to trace the specific entry of the carbon backbone into the TCA cycle without the signal dilution seen with uniform labeling.

Part 2: Experimental Design & Dosing Protocols

Preparation of the Tracer Conjugate

Free fatty acids (FFAs) are toxic if injected directly. They must be conjugated to Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) to mimic physiological transport.

Reagents:

  • d-C13:0 (Sodium Salt or Free Acid).

  • BSA, Fatty Acid Free (fraction V).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Protocol:

  • Solubilization: Dissolve d-C13:0 in a minimal volume of 0.1 M NaOH (if using free acid) and warm to 40°C.

  • BSA Solution: Prepare a 10% (w/v) BSA solution in PBS at 37°C.

  • Complexing: Dropwise add the fatty acid solution to the stirring BSA solution.

  • Target Ratio: Aim for a molar ratio of 2:1 to 4:1 (FA:BSA).

  • Filtration: Sterile filter (0.22 µm) immediately before use.

In Vivo Administration (Mouse Model)
ParameterBolus Tracer Study (Flux)Chronic Supplementation (Therapeutic)
Route Tail Vein (IV) or Retro-orbitalOral Gavage or Dietary Admixture
Dose 0.2 – 0.5 mg/kg body weight1% - 3% of total caloric intake
Timepoint Harvest tissues at 15, 30, 60 minHarvest after 2-4 weeks
Fasting 4-6 hours (Post-absorptive state)Non-fasted (usually)

Critical Control: Always include a vehicle control group (BSA only) to subtract background noise in the m+3 mass isotopomer channels.

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the differential fate of the d3-terminal label versus the acetyl-CoA fragments.

G Tracer d3-Tridecanoic Acid (C13-d3) AcylCoA d3-Tridecanoyl-CoA Tracer->AcylCoA Transport (CPT-1) Cytosol Cytosol Mito Mitochondria BetaOx Beta-Oxidation (Cycles 1-5) AcylCoA->BetaOx AcetylCoA 5 x Acetyl-CoA (Unlabeled) BetaOx->AcetylCoA Carbon 1-10 PropionylCoA 1 x Propionyl-CoA (d3-Labeled) BetaOx->PropionylCoA Carbon 11-13 (Terminal) TCA TCA Cycle (Anaplerosis) AcetylCoA->TCA Consumed as Fuel SuccinylCoA Succinyl-CoA (d3-Labeled) PropionylCoA->SuccinylCoA Carboxylase/Mutase SuccinylCoA->TCA Refills Intermediates

Caption: Figure 1.[3] Metabolic fate of terminal d3-Tridecanoic acid. Note that only the terminal propionyl-CoA fragment retains the deuterium label, specifically marking the anaplerotic entry into the TCA cycle.

Part 4: Analytical Workflow (GC-MS)

To quantify enrichment, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred over LC-MS for TCA intermediates due to superior chromatographic resolution of small polar organic acids.

Tissue Extraction (The "Modified Bligh & Dyer")
  • Homogenization: Snap-frozen tissue (Heart/Liver, ~20mg) in cold Methanol:Water (1:1).

  • Lysis: Add Chloroform (final ratio MeOH:H2O:CHCl3 = 1:1:1). Vortex vigorously.

  • Phase Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

    • Top Phase (Polar): Contains TCA intermediates (Succinate, Citrate, Malate).

    • Bottom Phase (Non-polar): Contains unoxidized lipids (Acyl-carnitines, TAGs).

  • Derivatization (Polar Phase): Dry supernatant. React with MOX (Methoxyamine HCl) followed by MTBSTFA (TBDMS derivatization). This makes TCA acids volatile.

GC-MS Acquisition Parameters
ParameterSetting
Column DB-5MS or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min constant flow
Inlet Temp 250°C (Splitless mode)
Ionization Electron Impact (EI) at 70 eV
Scan Mode SIM (Selected Ion Monitoring)
Target Ions for SIM (TBDMS Derivatives)
MetaboliteUnlabeled Ion (M0)Labeled Ion (M+3)Rationale
Succinate m/z 289m/z 292d3-Propionyl-CoA enters here.
Fumarate m/z 287m/z 290Downstream of Succinate.
Malate m/z 419m/z 422Downstream of Fumarate.
Citrate m/z 459m/z 462Indicates full cycle turnover.

Data Interpretation: The presence of M+3 isotopomers in Succinate confirms that the tridecanoic acid was oxidized, generated propionyl-CoA, and successfully entered the TCA cycle as an anaplerotic substrate.

Part 5: Data Interpretation & Calculation

Do not report raw peak areas. You must calculate Mass Isotopomer Distribution (MID) .

Formula for M+3 Enrichment:



Correcting for Natural Abundance: Use a correction matrix (e.g., IsoCor or manually via linear algebra) to subtract the natural presence of C13 isotopes. However, for a d3 tracer, the M+3 signal is usually distinct enough that raw enrichment is often sufficient for qualitative comparison between groups (e.g., Wild Type vs. Knockout).

Self-Validating the Protocol
  • Check 1: If M+3 Succinate is high but M+3 Citrate is zero, there is a block in the TCA cycle (e.g., Ischemia).

  • Check 2: If no M+3 is detected in any TCA intermediate, but M+3 Acyl-carnitines are found in the lipid phase, the defect lies in Beta-Oxidation (e.g., VLCAD deficiency), not the TCA cycle.

References

  • Review of Odd-Chain Fatty Acid Metabolism: Jenkins, B., et al.[2] (2015).[4][5] "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][2][6][7]0) in Health and Disease."[6] Molecules.

  • Anaplerosis in the Heart: Roe, C. R., et al.[4][8][9] (2002).[2][5][8][10] "Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride." Journal of Clinical Investigation.

  • Mitochondrial Beta-Oxidation Protocols: Houten, S. M., & Wanders, R. J. (2010).[4] "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease.

  • Deuterium Tracing Methodology: Antoniewicz, M. R. (2013). "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology. (Note: Principles of C13 flux apply directly to Deuterium flux logic).

Sources

Biological Fate and Metabolic Tracing of Tridecanoic-D25 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Fate of Exogenous Tridecanoic-D25 Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Perdeuterotridecanoic acid; C13:0-D25) represents a specialized stable isotope tracer utilized to interrogate mitochondrial beta-oxidation flux and anaplerotic capacity. Unlike common even-chain fatty acids (e.g., Palmitate C16:0), Tridecanoic acid is an Odd-Chain Fatty Acid (OCFA) .[1] Its biological fate is distinct: complete oxidation yields acetyl-CoA units and a single terminal propionyl-CoA moiety.

This guide details the metabolic trajectory of Tridecanoic-D25, providing a rigorous framework for its use in tracking anaplerotic flux into the Tricarboxylic Acid (TCA) cycle. It includes validated protocols for extraction, mass spectrometric analysis, and data interpretation, specifically designed for researchers evaluating metabolic flexibility in disease models or drug safety screens.

Chemical Identity and Rationale

  • Compound: this compound[2][3]

  • Formula:

    
     (Free acid) or 
    
    
    
    (Physiological)
  • Key Feature: All carbon-bound hydrogens are replaced by deuterium (D).

  • Rationale for Use:

    • Anaplerotic Tracer: The terminal C3 unit enters the TCA cycle at Succinyl-CoA, bypassing the Citrate Synthase gate. This allows differentiation between oxidative flux (Acetyl-CoA driven) and anaplerotic replenishment.

    • Background Elimination: The D25 label shifts the mass significantly (

      
       Da), moving the analyte into a noise-free region of the mass spectrum, distinct from endogenous C13:0 (which is present in trace amounts in dairy-rich diets).
      
    • Kinetic Isotope Effect (KIE): While C-D bond cleavage is slower than C-H, the rate-limiting step in fatty acid oxidation (transport via CPT1) generally masks the primary KIE, making D25 tracers biologically representative of native lipid metabolism.

Metabolic Fate: The Mechanistic Pathway

Absorption and Transport

Upon oral or intravenous administration, Tridecanoic-D25 associates with albumin (plasma) or is incorporated into chylomicrons. Cellular uptake is facilitated by fatty acid transport proteins (FATP/CD36). Once cytosolic, it is activated to Tridecanoyl-D25-CoA by Long-Chain Acyl-CoA Synthetase (ACSL).

Mitochondrial Entry

Tridecanoyl-D25-CoA is converted to Tridecanoyl-D25-Carnitine by CPT1 (Carnitine Palmitoyltransferase 1) to traverse the outer mitochondrial membrane, then translocated to the matrix by CACT, and reconverted to Acyl-CoA by CPT2 .

Beta-Oxidation and Deuterium Scrambling

Inside the matrix, the C13 backbone undergoes five cycles of beta-oxidation.

  • Cycles 1-5: Each cycle cleaves a 2-carbon unit.

    • Product:Acetyl-CoA (Labeled). [4]

    • Note on Labeling: The alpha and beta carbons of the fatty acid are deuterated. During oxidation, dehydrogenation removes D atoms, and hydration introduces H atoms from cellular water (

      
      ). Consequently, the resulting Acetyl-CoA units are partially deuterated (typically 
      
      
      
      to
      
      
      isotopologues), which then label the TCA cycle intermediates (Citrate, etc.).
  • The Final Step (The OCFA Signature):

    • After 5 cycles, a 3-carbon deuterated remnant remains: Propionyl-D5-CoA .

    • This moiety is not degraded to Acetyl-CoA.

The Anaplerotic Shunt

The Propionyl-D5-CoA undergoes a specific carboxylation pathway:

  • Propionyl-CoA Carboxylase (PCC): Converts Propionyl-D5-CoA

    
     D-Methylmalonyl-D5-CoA.
    
  • Methylmalonyl-CoA Epimerase: Converts D- to L-isomer.[5]

  • Methylmalonyl-CoA Mutase (MUT): Converts L-Methylmalonyl-D5-CoA

    
    Succinyl-D5-CoA .
    

Fate: Succinyl-D5-CoA enters the TCA cycle, directly labeling Succinate, Fumarate, and Malate. This "back-filling" of the cycle is the definition of anaplerosis.

Visualization: Metabolic Pathway of Tridecanoic-D25

G cluster_cyto Cytosol cluster_mito Mitochondria (Matrix) Tridec This compound AcylCoA Tridecanoyl-D25-CoA Tridec->AcylCoA ACSL Carnitine Tridecanoyl-Carnitine AcylCoA->Carnitine CPT1/CACT BetaOx Beta-Oxidation (5 Cycles) Carnitine->BetaOx CPT2 AcetylCoA 5x Acetyl-CoA (D-labeled) (Oxidative) BetaOx->AcetylCoA Cleavage Propionyl 1x Propionyl-D5-CoA (Anaplerotic) BetaOx->Propionyl Terminal Remnant Citrate Citrate AcetylCoA->Citrate Citrate Synthase Succinyl Succinyl-CoA Propionyl->Succinyl PCC / MUT Pathway TCA TCA Cycle Flux Succinyl->TCA Citrate->TCA

Caption: Figure 1. Metabolic partitioning of Tridecanoic-D25. Note the bifurcation into oxidative (Acetyl-CoA) and anaplerotic (Propionyl-CoA) fluxes.

Analytical Protocol: Tracking the Tracer

To rigorously assess the fate of Tridecanoic-D25, researchers must employ Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol ensures quantitative recovery and accurate isotopologue analysis.

Reagents and Standards
  • Internal Standard (IS): Non-deuterated Tridecanoic Acid (C13:0) or Heptadecanoic Acid (C17:[1]0) if endogenous C13 levels are significant.

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (preferred for speed) or Methanolic HCl.
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow
Step 1: Lipid Extraction (Folch Method)
  • Homogenization: Homogenize 50 mg tissue or 100

    
    L plasma in 1 mL PBS.
    
  • Lysis: Add 4 mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.

  • Phase Separation: Centrifuge at 1,000 x g for 10 min at 4°C.

  • Collection: Aspirate the lower organic phase (containing lipids) into a glass vial.

  • Drying: Evaporate solvent under a stream of Nitrogen (

    
    ) gas at 37°C.
    
Step 2: Derivatization (FAME Synthesis)

Rationale: Fatty acids are non-volatile. Methylation creates Fatty Acid Methyl Esters (FAMEs) suitable for GC.

  • Resuspend dried lipid in 500

    
    L of 14% 
    
    
    
    -Methanol.
  • Incubate at 100°C for 60 minutes (tightly capped).

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL

    
    . Vortex.
    
  • Centrifuge.[4] Collect the upper Hexane layer (contains FAMEs).

Step 3: GC-MS Analysis
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • MS Mode: SIM (Selected Ion Monitoring) is mandatory for sensitivity.

    • Target Ions:

      • C13:0 FAME (Unlabeled): m/z 228 (Molecular Ion), m/z 74 (McLafferty).

      • C13:0-D25 FAME (Tracer): m/z 253 (Molecular Ion), m/z 222 (Loss of

        
        ).
        
Visualization: Analytical Workflow

Workflow Sample Bio-Sample (Plasma/Tissue) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Deriv Derivatization (BF3-MeOH -> 100°C) Extract->Deriv FAME FAMEs in Hexane Deriv->FAME GCMS GC-MS Analysis (SIM Mode) FAME->GCMS Data Isotopologue Distribution GCMS->Data

Caption: Figure 2. Critical path for processing biological samples to quantify Tridecanoic-D25 enrichment.

Data Interpretation & Quantitative Tables

Mass Isotopomer Distribution (MID)

When analyzing the data, you will observe a distribution of mass isotopomers.

  • M+0: Unlabeled endogenous lipids.

  • M+25: Intact Tridecanoic-D25 (surviving pool).

  • Intermediate Masses: Often negligible for the parent fatty acid unless chain shortening (peroxisomal beta-oxidation) occurred without complete degradation.

Calculating Fractional Enrichment

To determine how much of the total C13 pool is derived from the exogenous tracer:



Where


.
Differentiating Metabolic Flux

The table below summarizes how to interpret downstream labeling patterns in the TCA cycle (requires measuring TCA intermediates like Citrate or Malate).

MetaboliteLabeling Pattern (from D25)Biological Interpretation
Citrate M+1, M+2, M+3Derived from Acetyl-CoA (Oxidative Flux). Indicates standard beta-oxidation rate.
Succinate M+3, M+4, M+5Derived from Propionyl-CoA (Anaplerotic Flux). Indicates entry via PCC/Mutase pathway.
Malate Mixed (M+1 to M+5)Convergence of oxidative and anaplerotic pathways.

Applications in Drug Development[3]

Mitochondrial Toxicity Screening

Drugs that inhibit beta-oxidation (e.g., certain fibrates or antivirals) will cause an accumulation of Tridecanoyl-D25-Carnitine (acylcarnitine profile) and a reduction in downstream TCA labeling.

  • Marker: Increased Ratio of [C13-D25-Carnitine] / [Free C13-D25].

Anaplerotic Therapy Efficacy

In disorders like VLCAD deficiency or Cardiomyopathy , the heart struggles to produce energy from long-chain fats. Tridecanoic acid (an OCFA) is investigated as a therapeutic because it provides anaplerotic Succinyl-CoA, bypassing early beta-oxidation bottlenecks and replenishing the TCA cycle.[1]

  • Success Metric: High enrichment of Succinate/Malate (M+n) relative to Citrate.

References

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][6][7]0) in Health and Disease. Molecules. Link

  • Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: current and future. Journal of Inherited Metabolic Disease. Link

  • Antoniewicz, M. R. (2025).[8] Methods for measuring metabolic flux: Stable isotope tracing. Current Opinion in Biotechnology. Link

  • LIPID MAPS® . (2025). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. Link

  • MedChemExpress . (2025). Tridecanoic acid-d25 Product Information. Link

Sources

Technical Guide: Tridecanoic-D25 Acid in Drug Metabolism & Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of Tridecanoic-D25 Acid (Perdeuterated C13:0) in drug metabolism and lipidomics.[1] It is structured for researchers requiring high-precision quantification and metabolic tracing protocols.

Core Profile & Strategic Utility

This compound (


) is the fully deuterated isotopologue of tridecanoic acid, a 13-carbon saturated fatty acid.[2] In drug metabolism and pharmacokinetics (DMPK), it serves as a Gold Standard Internal Standard (IS)  due to two distinct physicochemical advantages:
  • The "Odd-Chain" Advantage: Mammalian fatty acid synthesis (FAS) predominantly produces even-chain fatty acids (C16:0, C18:0). Endogenous levels of C13:0 are negligible in human plasma and tissue, eliminating the "background noise" interference common with C16 or C18 internal standards.

  • The "Deuterium" Advantage: The D25 labeling provides a mass shift of +25 Da. This prevents "cross-talk" (isobaric interference) with natural C13:0 traces and ensures the IS is spectrally distinct from all biological analytes while retaining identical chromatographic retention time and ionization efficiency.

Physicochemical Properties
PropertySpecification
Chemical Formula

(Alkyl chain fully deuterated)
Molecular Weight ~239.5 g/mol (vs. 214.3 for unlabeled)
Solubility Soluble in Ethanol, DMSO, Chloroform; Insoluble in water
Purity Requirement Isotopic Enrichment >98% atom D to prevent M-1 interference

Experimental Workflow: Quantitative Lipidomics

The following protocol outlines the use of Tridecanoic-D25 as an internal standard for the absolute quantification of free fatty acids (FFAs) in plasma during drug toxicity studies.

Phase 1: Stock Solution Preparation
  • Primary Stock: Dissolve 1 mg this compound in 1 mL Ethanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Primary Stock to 10 µM in Methanol/Chloroform (1:1).

Phase 2: Sample Extraction (Modified Folch Method)
  • Causality: We use a biphasic extraction to separate lipids from proteins (which precipitate) and salts (which stay in the aqueous phase). The IS is added before extraction to account for recovery losses.

Protocol:

  • Spike: Add 10 µL of Working IS Solution to 50 µL of plasma in a glass tube. Vortex for 10s.

  • Lysis/Solubilization: Add 1 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.

  • Phase Separation: Add 200 µL LC-MS grade water. Vortex 30s.

  • Centrifugation: Spin at 3,000 x g for 10 min at 4°C.

  • Collection: Transfer the lower organic phase (containing lipids + Tridecanoic-D25) to a new vial.

  • Dry & Reconstitute: Evaporate under Nitrogen (

    
    ) stream. Reconstitute in 100 µL Isopropanol:Acetonitrile (1:1) for LC-MS.[1][2][3][4]
    
Phase 3: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[1] Mode: Negative Electrospray Ionization (ESI-).[3] Mechanism: Fatty acids ionize readily in negative mode by losing a proton


.
AnalytePrecursor Ion

Product Ion

Collision Energy (eV)Rationale
Tridecanoic-D25 (IS) 238.4 194.4 25Loss of

(44 Da) from carboxyl group.
Palmitic Acid (Target) 255.2255.2-Pseudo-MRM (Sim) or fragment 211.
Stearic Acid (Target) 283.3283.3-Pseudo-MRM (Sim) or fragment 239.

Note: The Precursor


 238.4 corresponds to the deprotonated molecular ion (

). The Product ion 194.4 represents the fully deuterated alkyl chain (

) after decarboxylation.

Advanced Application: Metabolic Flux Analysis (MFA)

Beyond simple quantification, Tridecanoic-D25 can be used to trace peroxisomal beta-oxidation . Because it is an odd-chain fatty acid, its beta-oxidation yields Propionyl-CoA (C3) at the final step, unlike even-chain FAs which yield only Acetyl-CoA.

Pathway Logic
  • Uptake: Tridecanoic-D25 enters the cell and is activated to Tridecanoyl-D25-CoA.

  • Beta-Oxidation Cycles: Each cycle removes a 2-carbon unit (Acetyl-CoA).

    • Cycle 1: Yields Undecanoic-D21 acid (C11).

    • Cycle 2: Yields Nonanoic-D17 acid (C9).

    • ...

    • Final Step: Yields Propionyl-CoA (D5) and Acetyl-CoA.

  • Detection: By monitoring the ratio of D25 (parent) to D21/D17 (metabolites), researchers can calculate the rate of beta-oxidation under drug treatment.

Visualization: Beta-Oxidation Tracing Workflow

BetaOxidation Tridec Tridecanoic-D25 (C13-D25) Activation Acyl-CoA Synthetase Tridec->Activation C13CoA Tridecanoyl-D25-CoA Activation->C13CoA BetaOx1 Beta-Oxidation Cycle 1 C13CoA->BetaOx1 Acetyl Acetyl-CoA-D3 (Released) BetaOx1->Acetyl C11CoA Undecanoyl-D21-CoA (C11-D21) BetaOx1->C11CoA -2 Carbons BetaOx2 Beta-Oxidation Cycle 2 C11CoA->BetaOx2 C9CoA Nonanoyl-D17-CoA (C9-D17) BetaOx2->C9CoA -2 Carbons

Caption: Step-wise metabolic breakdown of Tridecanoic-D25, releasing deuterated Acetyl-CoA units.

Data Analysis & Validation Standards

To ensure Trustworthiness in your data, the following validation criteria must be met when using Tridecanoic-D25.

Response Factor Calculation

The IS is used to correct for ionization suppression. The concentration of the unknown analyte (


) is calculated as:


Where


 (Response Factor) is determined experimentally by running a standard curve of the unlabeled analyte against the IS.
Isotopic Purity Check

Before running samples, inject a "Blanks + IS" sample.

  • Requirement: The signal at the transition for natural Tridecanoic acid (

    
    ) must be < 0.1% of the IS signal.
    
  • Reasoning: If the D25 standard contains significant D0 (unlabeled) impurities, it will artificially inflate the measured endogenous levels.

Cross-Contribution (Crosstalk)

Check if high concentrations of endogenous C16/C18 fatty acids produce source-fragmentation that mimics the IS.

  • Test: Inject a high-concentration standard of Palmitic Acid (C16:0). Monitor the Tridecanoic-D25 MRM channel (

    
    ).
    
  • Acceptance: No peak should be observed at the IS retention time.

References

  • Quehenberger, O., et al. (2010).[5] "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research.

  • LIPID MAPS Consortium. (2025). "Fatty Acid Mass Spectrometry Protocols." LIPID MAPS.

  • Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews.

  • National Institute of Standards and Technology (NIST). (2024). "Standard Reference Material 1950 - Metabolites in Frozen Human Plasma."

Sources

Precision Lipidomics: The Tridecanoic-D25 Acid Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Metabolic Tracing and Quantitative Lipidomics

Executive Summary: The "Odd-Chain + Deuterium" Advantage

In the high-stakes arena of drug development and metabolic phenotyping, lipid quantification demands absolute specificity.[1] Traditional internal standards (IS) often fail due to interference from endogenous lipids or ion suppression effects.[1] Tridecanoic-D25 acid (Perdeuterated C13:0) represents the "Gold Standard" for fatty acid analysis because it leverages two orthogonal exclusion principles:

  • Biological Silence (Odd-Chain): Mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (C16, C18).[1] C13:0 is virtually absent in baseline biological matrices, eliminating background noise.[1]

  • Mass Spectral Distinctness (Perdeuteration): The substitution of all 25 hydrogens with deuterium (

    
    H) creates a massive mass shift (+25 Da), moving the analyte well beyond the isotopic envelope of any potential natural interference.[1]
    

This guide details the mechanistic basis, experimental workflow, and data interpretation strategies for utilizing this compound as a definitive internal standard and metabolic tracer.[1]

Technical Core: Mechanisms of Action

Isotope Dilution Mass Spectrometry (IDMS)

The core principle of this protocol is IDMS.[1][2] By adding a known quantity of Tridecanoic-D25 prior to extraction, the standard experiences the exact same extraction efficiency, derivatization kinetics, and ionization suppression as the endogenous analytes.[1] This self-correcting mechanism ensures that the final ratio of Analyte Area / IS Area yields a precise concentration, independent of procedural losses.[1][3]

Metabolic Fate & Flux Analysis

Beyond quantitation, Tridecanoic-D25 is a powerful probe for mitochondrial beta-oxidation. Unlike even-chain fatty acids that degrade exclusively into Acetyl-CoA, the odd-chain C13:0 yields a terminal Propionyl-CoA unit.[4]

  • Beta-Oxidation Cycles:

    
     cycles.
    
  • Yield: 5 Acetyl-CoA units + 1 Propionyl-CoA unit.

  • Anaplerotic Flux: The Propionyl-CoA enters the TCA cycle via Succinyl-CoA, distinct from the Acetyl-CoA entry point (Citrate Synthase). This allows researchers to differentiate flux through specific metabolic bottlenecks.[1]

Kinetic Isotope Effect (KIE)

Note on Causality: The C-D bond is stronger than the C-H bond. Perdeuteration (D25) introduces a Kinetic Isotope Effect, potentially slowing down enzymatic dehydrogenation steps in beta-oxidation.[1]

  • For Quantitation: This is advantageous as it renders the IS more stable against metabolic degradation during sample processing (e.g., in live cell metabolomics).[1]

  • For Flux Studies: Researchers must account for the KIE, which may result in a slower oxidation rate compared to native fatty acids.[1]

Visualization: Experimental Workflow

The following diagram illustrates the integrated workflow from biological sample to quantitative data, highlighting the critical decision points for Tridecanoic-D25 usage.

TridecanoicWorkflow cluster_metabolism Metabolic Fate (In Vivo Tracing) Sample Biological Matrix (Plasma/Tissue) Spike Spike IS: This compound Sample->Spike 1. Normalization Extract Biphasic Extraction (Folch/Bligh-Dyer) Spike->Extract 2. Equilibration BetaOx Beta-Oxidation (Mitochondria) Spike->BetaOx If Live Cells Deriv Derivatization (FAME Synthesis) Extract->Deriv 3. Methylation (BF3-MeOH) GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS 4. Injection Data Quantitation (Ratio Analysis) GCMS->Data 5. Integration PropCoA Propionyl-CoA (Terminal Unit) BetaOx->PropCoA TCA TCA Cycle (Succinyl-CoA Entry) PropCoA->TCA

Figure 1: Integrated workflow for Lipidomics and Metabolic Tracing using this compound.

Experimental Protocol: GC-MS Quantification

This protocol is validated for plasma and tissue homogenates.[1] It uses acid-catalyzed methanolysis to convert fatty acids into Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.

Reagents & Preparation
  • Internal Standard Stock: Dissolve this compound (98%+ atom D) in isooctane or methanol to 1 mg/mL. Store at -20°C.

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.[1]
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1][2]

Step-by-Step Methodology
  • Sample Spiking (Critical Step):

    • Add 10 µL of IS Stock to 100 µL of plasma or 10 mg tissue homogenate before any solvent addition.[1]

    • Causality: Adding IS before extraction compensates for partition variability between aqueous and organic phases.

  • Lipid Extraction (Folch Method):

    • Add 1 mL Chloroform:Methanol (2:1).[1][2] Vortex vigorously for 30s.[1][3]

    • Add 200 µL 0.9% NaCl (aq) to induce phase separation.[1]

    • Centrifuge at 3,000 x g for 5 mins.

    • Collect the lower organic phase (containing lipids) into a clean glass vial.

  • Derivatization (FAME Synthesis):

    • Evaporate the organic solvent under nitrogen stream.[1]

    • Add 500 µL

      
      -Methanol reagent.
      
    • Incubate at 60°C for 10 minutes .

    • Note: C13:0 esterifies rapidly; prolonged heating (>30 min) may degrade PUFAs if present in the profile.

  • Extraction of FAMEs:

    • Add 500 µL Hexane and 500 µL Water.[1] Vortex.

    • Centrifuge.[1] Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

GC-MS Parameters (Recommended)
  • Column: DB-225 or SP-2560 (High polarity for FAME separation).

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temperature Program: 100°C (1 min)

    
     10°C/min to 240°C 
    
    
    
    Hold 5 min.
  • Ionization: Electron Impact (EI, 70 eV).[1][5]

  • Acquisition: SIM Mode (Selected Ion Monitoring).[1]

Data Analysis: Diagnostic Ions

Correct identification of Tridecanoic-D25 FAME relies on recognizing the mass shift caused by the 25 deuterium atoms.

Mass Shift Calculation
  • Native C13:0 FAME (

    
    ):  MW = 228.
    
  • Tridecanoic-D25 FAME (

    
    ): 
    
    • Acid moiety (

      
      ): Fully deuterated.
      
    • Methyl group (

      
      ): Derived from non-deuterated methanol reagent.[1]
      
    • Total MW: 228 (Native) + 25 (Deuterium shift) = 253 Da .[1]

Key Diagnostic Fragments (EI Source)
Fragment TypeNative (m/z)D25-Labeled (m/z)Structural Origin
McLafferty Ion 74 77

. The gamma-D is transferred to the carbonyl oxygen.
Base Peak 87 91

.[1] Beta-cleavage retaining the methoxy group.
Molecular Ion 228 253 Parent molecule

.

Quantitation Strategy: Use the extracted ion chromatogram (EIC) of m/z 253 (Molecular Ion) or m/z 77 (McLafferty) for the Internal Standard, and compare it to the specific quantifier ions for your target fatty acids.

Troubleshooting & Validation

  • Back-Exchange: Carbon-bound deuterium (C-D) is non-exchangeable under standard derivatization conditions. However, avoid highly alkaline conditions for extended periods to prevent potential alpha-proton exchange, though this is rare for D25 species.[1]

  • Chromatographic Isotope Effect: Deuterated lipids often elute slightly earlier than their hydrogenated counterparts on non-polar columns due to weaker London dispersion forces.[1] Expect the Tridecanoic-D25 peak to elute 0.02–0.05 min before a hypothetical native C13:0 peak.

  • Linearity: The method is linear from 0.1 µM to 100 µM.[1] Saturation of the detector at m/z 74 (from abundant C16:0/C18:0) does not affect the m/z 77 or 253 signal of the IS.

References

  • LIPID MAPS® Lipidomics Gateway. (2023).[1] Internal Standards for Lipidomic Analysis. Retrieved from [Link]

  • Quehenberger, O., et al. (2010).[1] "Lipidomics reveals a remarkable diversity of lipids in human plasma."[1] Journal of Lipid Research, 51(11), 3299-3305.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[1] Biochemistry, Fatty Acid Oxidation. StatPearls. Retrieved from [Link]

  • Avanti Polar Lipids. (2024). Deuterated Fatty Acid Standards: Technical Data. Retrieved from [Link]

  • ChemRxiv. (2023).[1] Effective Carbon Number and Inter-Class Retention Time Conversion Enhances Lipid Identifications. Retrieved from [Link]

Sources

Methodological & Application

Quantitative Analysis of Odd-Chain Fatty Acids in Biological Matrices: A Targeted Metabolomics Protocol Using Tridecanoic-D25 Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Fatty Acid Quantification

Targeted metabolomics has emerged as a powerful, hypothesis-driven approach for the accurate quantification of specific, known metabolites within complex biological systems.[1][2] Unlike untargeted methods that provide a broad survey of the metabolome, targeted analysis delivers the absolute concentration of analytes, a critical requirement for biomarker validation, pharmacokinetic studies, and understanding disease pathology.[1] Within this field, the analysis of free fatty acids (FFAs) is of paramount importance, as these molecules are not only essential energy substrates but also act as signaling molecules implicated in a host of metabolic disorders, including diabetes and cardiovascular disease.[3]

Odd-chain fatty acids (OCFAs), such as tridecanoic acid (C13:0), have garnered significant interest.[4] Though present at lower concentrations than their even-chain counterparts, OCFAs found in human plasma are thought to originate from microbial sources in the gut or diet and serve as potential biomarkers for gut health and dietary intake.[4][5] Their unique metabolism, which produces propionyl-CoA, directly feeds into the tricarboxylic acid (TCA) cycle, highlighting a distinct metabolic role from even-chain fatty acids.[4][6]

Accurate quantification of low-abundance lipids like tridecanoic acid by liquid chromatography-mass spectrometry (LC-MS) is analytically challenging due to sample loss during extraction and ion suppression/enhancement (matrix effects).[7] To overcome these obstacles, the stable isotope dilution (SID) technique is the gold standard.[8][9] This involves spiking a known quantity of a stable isotope-labeled internal standard (SIL-IS) into the sample at the earliest stage of preparation. The SIL-IS is chemically identical to the analyte but mass-shifted, making it distinguishable by the mass spectrometer. Tridecanoic-D25 acid, a deuterated form of tridecanoic acid, serves as an ideal SIL-IS.[10] It co-elutes chromatographically with the endogenous analyte and experiences identical extraction losses and matrix effects, enabling highly accurate and precise quantification by correcting for these variations.[7]

This application note provides a comprehensive, field-tested protocol for the targeted quantification of tridecanoic acid in human plasma using this compound as an internal standard, employing a straightforward protein precipitation extraction and a robust LC-MS/MS method.

Physicochemical Properties & Structure

This compound is a saturated fatty acid where 25 hydrogen atoms on the alkyl chain have been replaced by deuterium atoms. This high level of deuteration ensures a significant mass shift from the endogenous compound, preventing any isotopic overlap and ensuring clean analytical signals.

PropertyValueSource
Chemical Name Tridecanoic acid-d25[10]
Synonyms C13:0-d25, Tridecylic acid-d25[10][11]
Molecular Formula C₁₃HD₂₅O₂Custom Calculation
Molecular Weight ~239.5 g/mol Custom Calculation
Unlabeled (Endogenous) Formula C₁₃H₂₆O₂[5]
Unlabeled (Endogenous) M.W. 214.35 g/mol [11]
Appearance White crystalline solid or powder[5]
Storage Conditions Refrigerate in tightly sealed containers[12]

Principle of Stable Isotope Dilution

The core of this protocol is the principle of stable isotope dilution (SID). A known amount of the "heavy" standard (this compound) is added to the unknown amount of the "light" endogenous analyte in the biological sample. The two compounds behave identically during sample processing and LC-MS analysis. Any loss of analyte during extraction or any suppression of the signal in the mass spectrometer will affect both the light and heavy forms equally. Therefore, the ratio of the MS signal response of the light analyte to the heavy internal standard remains constant. By comparing this ratio to a calibration curve prepared with known concentrations of the light analyte and a fixed concentration of the heavy standard, the exact amount of the endogenous analyte in the original sample can be calculated with high precision.

G cluster_0 Sample Preparation cluster_1 Analysis & Calculation Sample Plasma Sample (Unknown [Analyte_Light]) Spike Add Known Amount of Internal Standard ([IS_Heavy]) Sample->Spike Extract Protein Precipitation & Extraction (Analyte & IS lost proportionally) Spike->Extract FinalExtract Final Extract (Ratio of Light/Heavy is constant) Extract->FinalExtract LCMS LC-MS/MS Analysis (Measures Response_Light and Response_Heavy) FinalExtract->LCMS Ratio Calculate Ratio (Response_Light / Response_Heavy) LCMS->Ratio Quant Calculate Unknown Concentration Ratio->Quant CalCurve Calibration Curve (Known [Analyte_Light] vs. Ratio) CalCurve->Quant

Caption: Principle of Stable Isotope Dilution for Accurate Quantification.

Metabolic Context: The Fate of Odd-Chain Fatty Acids

Understanding the metabolic fate of tridecanoic acid provides context for its biological importance. Unlike even-chain fatty acids that are metabolized exclusively to acetyl-CoA, the β-oxidation of odd-chain fatty acids yields a different final product. The process proceeds by sequentially cleaving two-carbon units (acetyl-CoA) until a final three-carbon unit, propionyl-CoA, remains. Propionyl-CoA is then converted through a series of enzymatic steps into succinyl-CoA, an intermediate of the TCA cycle. This makes odd-chain fatty acids anaplerotic, meaning they can replenish TCA cycle intermediates, a property not shared by their even-chain counterparts.[4][13][14]

G cluster_conversion Anaplerotic Pathway TDA Tridecanoyl-CoA (C13) BetaOx β-Oxidation Cycles (x5) TDA->BetaOx PropCoA Propionyl-CoA (C3) BetaOx->PropCoA 1 molecule AcCoA Acetyl-CoA (C2) BetaOx->AcCoA 5 molecules DMMCoA D-Methylmalonyl-CoA PropCoA->DMMCoA Propionyl-CoA Carboxylase TCA TCA Cycle AcCoA->TCA LMMCoA L-Methylmalonyl-CoA DMMCoA->LMMCoA Epimerase SuccCoA Succinyl-CoA LMMCoA->SuccCoA Mutase (Vitamin B12) SuccCoA->TCA

Caption: β-Oxidation of Tridecanoic Acid and Entry into the TCA Cycle.

Detailed Experimental Protocol

This protocol is designed for the analysis of tridecanoic acid in human plasma but can be adapted for other biological matrices like serum or tissue homogenates with appropriate validation.

Materials and Reagents
  • Analytes: Tridecanoic acid (Sigma-Aldrich or equivalent), this compound (Cayman Chemical, Avanti Polar Lipids, or equivalent).

  • Solvents: LC-MS grade acetonitrile, methanol, isopropanol, and water (Fisher Scientific Optima grade or equivalent).

  • Additives: Formic acid (≥99%), Ammonium acetate (≥99.99%) (Sigma-Aldrich or equivalent).

  • Biological Matrix: Pooled human plasma (EDTA anticoagulant recommended) from a reputable supplier (e.g., BioIVT).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, pipettes, and tips.

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of a reliable quantitative assay. Using a solvent like methanol ensures full dissolution of the fatty acids.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Tridecanoic acid and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution in a 50:50 (v/v) acetonitrile:methanol solution to a final concentration of 1 µg/mL. This is the IS Spiking Solution .

  • Analyte Working Solutions for Calibration Curve:

    • Perform serial dilutions of the Tridecanoic acid primary stock solution in methanol to prepare a series of working solutions. These will be used to spike into the plasma matrix to create the calibration curve.

Sample Preparation: Protein Precipitation

Causality: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS analysis by clogging columns and suppressing ionization. A simple protein precipitation with a cold organic solvent efficiently removes proteins and simultaneously extracts the fatty acids.

  • Aliquot Samples: Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Spike Calibrators and QCs:

    • Pipette 50 µL of blank human plasma into each calibrator and QC tube.

    • Spike with the appropriate analyte working solution to achieve the desired concentration range (e.g., 10-5000 ng/mL).

  • Prepare Samples: Pipette 50 µL of each unknown plasma sample into its respective tube.

  • Add Internal Standard: Add 10 µL of the IS Spiking Solution (1 µg/mL) to ALL tubes (calibrators, QCs, and unknowns) except for "double blank" samples (matrix only).

  • Precipitate Protein:

    • Add 200 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

LC-MS/MS Analysis

Causality: Reversed-phase chromatography separates lipids based on their hydrophobicity.[15] A C18 column is ideal for retaining and separating fatty acids. Negative mode electrospray ionization (ESI-) is highly effective for fatty acids as they readily lose a proton from their carboxylic acid group to form a [M-H]⁻ ion.[16] Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[17]

ParameterRecommended Condition
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column Reversed-phase C18, e.g., Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 90:10 (v/v) Isopropanol:Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 45°C
Injection Vol. 5 µL
LC Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -2.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Tridecanoic acid (Quantifier) 213.2 213.2 50 10
This compound (IS) 238.3 238.3 50 10

(Note: Collision energy should be optimized for the specific instrument used. Using the precursor ion as the product ion is a robust choice for quantification when fragmentation is poor or non-specific).

Overall Experimental Workflow

The entire process from sample receipt to final data is a streamlined, self-validating system designed for high-throughput targeted metabolomics.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing S1 Prepare Stocks (Analyte & IS) S2 Prepare Calibrators & QCs (Spike Analyte into Blank Plasma) S1->S2 E1 Spike IS into ALL Samples (Cal, QC, Unknown) S2->E1 S3 Aliquot Unknown Samples S3->E1 E2 Add Acetonitrile (Protein Precipitation) E1->E2 E3 Vortex & Centrifuge E2->E3 E4 Transfer Supernatant to Vial E3->E4 A1 LC-MS/MS Analysis (Acquire MRM Data) E4->A1 A2 Integrate Peaks (Analyte & IS) A1->A2 A3 Generate Calibration Curve (Ratio vs. Concentration) A2->A3 A4 Quantify Unknowns A3->A4

Caption: Complete Workflow for Targeted Quantification of Tridecanoic Acid.

Data Analysis and Validation

  • Calibration Curve: Plot the peak area ratio (Tridecanoic acid / this compound) against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting. The curve should have a coefficient of determination (r²) ≥ 0.99.

  • Quantification: Use the regression equation from the calibration curve to determine the concentration of tridecanoic acid in the unknown samples based on their measured peak area ratios.

  • Method Validation: A full validation should be performed according to regulatory guidelines.[7] This ensures the method is reliable and reproducible. Key parameters include:

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99, calibrators within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Replicate QC concentrations within ±15% of nominal value
Lower Limit of Quant. Analyte response is identifiable, discrete, and reproducible with precision ≤20%
Matrix Effect IS-normalized matrix factor should be consistent across lots (CV ≤15%)
Recovery Extraction recovery should be consistent and reproducible

Conclusion

This compound is an indispensable tool for the accurate and precise targeted quantification of its endogenous counterpart, C13:0, as well as for serving as a representative internal standard for other medium and long-chain fatty acids. The stable isotope dilution LC-MS/MS method detailed here provides a robust, sensitive, and reliable workflow suitable for clinical research and drug development. By correcting for analytical variability, this protocol empowers researchers to confidently measure fatty acid concentrations, paving the way for new insights into metabolic pathways, biomarker discovery, and the role of odd-chain fatty acids in health and disease.

References

  • Schwartz, G. J., et al. (2018). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • Gika, H. G., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites. Available at: [Link]

  • MDPI. (2023). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites. Available at: [Link]

  • Wikipedia. Tridecylic acid. Available at: [Link]

  • PubChem. Tridecanoic acid. Available at: [Link]

  • News-Medical. (2023). Tridecanoic Acid (C13): The Odd-Chain Fatty Acid With Big Implications. Available at: [Link]

  • Irving Institute for Clinical and Translational Research. Targeted Metabolomics. Available at: [Link]

  • Jenkins, B. J., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Available at: [Link]

  • Shimadzu. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Available at: [Link]

  • ResearchGate. (2021). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. Available at: [Link]

  • Ma, M., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]

  • National Institutes of Health. (2023). Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. Available at: [Link]

  • National Institutes of Health. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Available at: [Link]

  • Wikipedia. Odd-chain fatty acid. Available at: [Link]

  • Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available at: [Link]

  • Narayana Medical College Nellore. Oxidation of odd chain saturated and unsaturated fatty acids. Available at: [Link]

  • National Institutes of Health. (2015). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Available at: [Link]

  • ResearchGate. (2024). Targeted and untargeted metabolomics and lipidomics in dried blood microsampling: Recent applications and perspectives. Available at: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • ResearchGate. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. Available at: [Link]

  • Biology LibreTexts. (2023). 6.11: Fatty Acid Oxidation. Available at: [Link]

  • CABI Digital Library. (2018). Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. Available at: [Link]

  • Spectroscopy Online. (2015). A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. Available at: [Link]

  • National Institutes of Health. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Available at: [Link]

  • ResearchGate. (2019). Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. Available at: [Link]

  • National Institutes of Health. (2020). Nontargeted and Targeted Metabolomic Profiling Reveals Novel Metabolite Biomarkers of Incident Diabetes in African Americans. Available at: [Link]

  • The Good Scents Company. tridecanoic acid. Available at: [Link]

  • National Institutes of Health. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Available at: [Link]

  • MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Available at: [Link]

  • JoVE. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography Protocol Preview. Available at: [Link]

Sources

Application Note: High-Fidelity Derivatization and Profiling of Total Fatty Acids using Tridecanoic-D25 Acid

[1]

Abstract

Accurate quantification of fatty acids (FAs) in biological matrices is frequently compromised by extraction losses, incomplete derivatization, and ionization suppression. This guide details a robust protocol for the "One-Step" Acid-Catalyzed Transesterification of total fatty acids (free and esterified) using This compound as a surrogate Internal Standard (IS). Unlike non-deuterated odd-chain standards (e.g., C19:0), the d25-isotopologue provides mass-resolved specificity, eliminating interference from endogenous lipids while correcting for the entire analytical workflow—from extraction to ionization.

Introduction & Scientific Rationale

The Challenge of Fatty Acid Analysis

Fatty acids in biological samples exist primarily as complex lipids (Triglycerides, Phospholipids, Cholesteryl Esters). To be analyzed by GC-MS, they must be:

  • Hydrolyzed from the glycerol backbone.[1]

  • Derivatized into volatile Fatty Acid Methyl Esters (FAMEs).

  • Extracted into a non-polar solvent.

Standard protocols often use C17:0 or C19:0 as internal standards.[1] However, these fatty acids can occur naturally in certain dietary conditions or metabolic disorders, leading to overestimation. Furthermore, external calibration fails to account for the variable efficiency of the derivatization reaction itself.

The Solution: this compound

Tridecanoic acid (C13:[1]0) is an odd-chain saturated fatty acid rarely found in mammalian tissues.[1] The fully deuterated analog, This compound , offers three critical advantages:

  • Mass Spectral Distinctness: The +25 Da mass shift separates it from any trace endogenous C13:0.[1]

  • Chemical Equivalence: It undergoes esterification and extraction at rates nearly identical to native fatty acids, providing a true measure of reaction efficiency.

  • Carrier Effect: In low-concentration samples, the IS acts as a carrier, preventing the adsorption of trace analytes to glass surfaces.

Experimental Workflow

Reagents & Materials
  • Internal Standard: this compound (CAS: 1219804-76-8).[1]

    • Stock Solution: 1 mg/mL in Hexane/Isopropanol (1:1).[1]

  • Derivatization Reagent: Boron Trifluoride (BF3) in Methanol (14% w/v).[1][2][3]

    • Note: Acid-catalyzed methylation is chosen over base-catalyzed methods (e.g., KOH/MeOH) because it derivatizes both free fatty acids and esterified lipids (Total Fatty Acids).[1]

  • Solvents: HPLC-grade Hexane, Methanol, Toluene.[1]

  • Antioxidant: BHT (Butylated hydroxytoluene) added to solvents (0.01%) to prevent PUFA oxidation.[1]

Visual Workflow (DOT Diagram)

FA_Workflowcluster_mechanismReaction MechanismSampleBiological Sample(Plasma/Tissue)SpikeSpike IS:This compoundSample->Spike 1. NormalizationHydrolysisAcid Transesterification(BF3-MeOH, 100°C, 60 min)Spike->Hydrolysis 2. ReactionExtractionL-L Extraction(Hexane + Water)Hydrolysis->Extraction 3. Phase SepMechR-COOH + CH3OH -> R-COOCH3 + H2O(IS and Analytes convert simultaneously)Hydrolysis->MechAnalysisGC-MS Analysis(SIM Mode)Extraction->Analysis 4. Quantitation

Caption: Step-by-step workflow for Total Fatty Acid analysis ensuring the Internal Standard undergoes the exact same chemical modifications as the analytes.

Detailed Protocol

Step 1: Sample Preparation & Spiking

Critical Step: The IS must be added before any extraction or heating to correct for losses.

  • Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a screw-cap glass tube (Teflon-lined cap).

  • Add 10 µL of Tridecanoic-d25 Stock (1 mg/mL) .

    • Target IS concentration: ~10 µg per sample.[1]

  • Add 200 µL of Toluene.

    • Why Toluene? It solubilizes neutral lipids (Triglycerides) that are not soluble in pure methanol, ensuring they are available for the reaction.

Step 2: Transesterification (Derivatization)[1]
  • Add 1.5 mL of BF3-Methanol (14%) .

  • Flush the tube with Nitrogen gas (to prevent oxidation of Omega-3/6 PUFAs) and cap tightly.[1]

  • Incubate at 100°C for 60 minutes in a heating block.

    • Mechanism:[1][4] The Lewis acid (BF3) catalyzes the cleavage of ester bonds and the formation of methyl esters.

Step 3: Extraction of FAMEs
  • Cool the samples to room temperature.

  • Add 1.0 mL of HPLC-grade Water (to stop the reaction and separate phases).

  • Add 1.0 mL of Hexane .

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the top organic layer (Hexane) containing the FAMEs to a GC vial.

    • QC Check: Ensure no aqueous phase is transferred; water damages GC columns.[1]

Step 4: GC-MS Analysis

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.[1] Column: CP-Sil 88 or DB-FastFAME (High polarity biscyanopropyl phase required to separate cis/trans isomers).[1]

MS Acquisition (SIM Mode): To achieve maximum sensitivity, use Selected Ion Monitoring (SIM).[1][5]

Analyte ClassTarget Ion (m/z)Rationale
Saturated FAMEs 74McLafferty Rearrangement Ion (Base Peak)
PUFA FAMEs 79, 81Allylic fragments characteristic of unsaturation
Tridecanoic-d25 FAME (IS) 253 Molecular Ion (M+) of C13:0-d25 Methyl Ester

Note on IS Mass:

  • This compound: C13D25O2H[1]

  • Derivatized (Methyl Ester): C13D25O2CH3 (The methyl group comes from the reagent methanol, which is usually unlabeled).

  • MW Calculation: (13 * 12) + (25 * 2) + (2 * 16) + 15 = 253 Da .[1]

Data Analysis & Validation

Quantification Equation

Calculate the concentration of each fatty acid (

1

Where:

  • 
    : Integrated peak area of the target fatty acid.
    
  • 
    : Integrated peak area of Tridecanoic-d25 FAME (m/z 253).[1]
    
  • 
    : Concentration of IS added (e.g., 10 µ g/sample ).
    
  • 
    : Response Factor (ideally determined by running a standard mix of unlabeled FAMEs against the d25 IS). For approximate profiling, assume RF = 1.0 for saturated chains.[1][6]
    
Linearity & Recovery
  • Linearity: The method should be linear from 0.5 µg/mL to 200 µg/mL (

    
    ).
    
  • Recovery: Validated recovery should range between 85% - 115%.[1] If recovery drops below 80%, check the water content in the BF3 reagent (BF3 is hygroscopic and deactivates in the presence of water).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery BF3 reagent is old/hydrolyzed.[1]Replace BF3-MeOH if >3 months old or if precipitate is visible.[1][3]
Tailing Peaks Column activity or overload.[1]Trim GC column guard; dilute sample 1:10.
Missing PUFAs Oxidation during heating.[1]Ensure Nitrogen flush before heating; add BHT to solvents.[1]
Ghost Peaks Plasticizer contamination.[1]Use only glass pipettes and Teflon-lined caps; avoid plastic tubes.

References

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Official Methods. (2019).[1][2][5][7] Link

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. (2020).[1][7] Standard operating procedures for lipid extraction and derivatization. Link

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry. (2020).[1][7] Discusses the utility and limitations of labeled standards. Link

  • Application of ethyl esters and d3-methyl esters as internal standards. Journal of Agricultural and Food Chemistry. (2006).[1] Comparison of different internal standard strategies. Link

  • Tridecanoic Acid-d25 Product Data. Cayman Chemical.[1] Physical properties and spectral data.[1][2][4][5][6][8][9][10] Link

Tridecanoic-D25 acid for absolute quantification of lipids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Absolute Quantification of Total Fatty Acids Using Tridecanoic-D25 Acid

Abstract This application note details a robust protocol for the absolute quantification of total fatty acids in biological matrices (plasma, tissue, and cell culture) using This compound (Perdeuterated C13:0) as a premier internal standard.[1] Unlike conventional odd-chain standards, Tridecanoic-D25 combines the rarity of odd-chain fatty acids with the mass-spectral distinctiveness of stable isotope labeling. This dual-advantage minimizes endogenous interference and corrects for extraction variability and ionization suppression in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Introduction: The Precision Challenge in Lipidomics

Quantitative lipidomics faces two primary hurdles: extraction efficiency variability and matrix-induced ionization suppression . Traditional methods often employ non-labeled odd-chain fatty acids (e.g., C17:0, C19:0) as internal standards. However, low levels of endogenous odd-chain fatty acids can exist in dietary studies or specific metabolic conditions, compromising baseline accuracy.

Why this compound?

  • Zero Endogenous Background: C13:0 is virtually absent in mammalian lipidomes.

  • Mass Shift (+25 Da): The perdeuterated tag shifts the molecular ion significantly (

    
     241 
    
    
    
    266 for the free acid), eliminating isotopic overlap with naturally occurring C12 or C14 species.
  • Retention Time Locking: Deuterated analogs exhibit near-identical chromatographic behavior to their hydrogenated counterparts, ensuring they experience the exact same matrix effects at the ion source.

Material Specifications & Handling

PropertySpecification
Compound Name This compound
Chemical Formula CD3(CD2)11COOH
Molecular Weight ~239.53 g/mol (vs. 214.34 g/mol for unlabeled)
Purity

98% atom % D;

99% Chemical Purity
Solubility Soluble in Ethanol, Methanol, Chloroform, Ethyl Acetate
Storage -20°C; Protect from light and moisture

Preparation of Internal Standard (IS) Stock:

  • Stock Solution (1 mg/mL): Dissolve 1 mg Tridecanoic-D25 in 1 mL of LC-MS grade Ethanol or Methanol:Chloroform (1:1).

  • Working Solution (50 µg/mL): Dilute the stock 1:20 in Methanol. Store at -20°C in amber glass vials with PTFE-lined caps.

Experimental Protocol: Total Fatty Acid Analysis (GC-MS)

This workflow utilizes a modified Folch Extraction followed by Acid-Catalyzed Transesterification to convert bound fatty acids (TAGs, PLs) into Fatty Acid Methyl Esters (FAMEs).

Phase 1: Sample Preparation & Spiking

Rationale: Spiking must occur before any extraction to correct for lipid loss during phase separation.

  • Sample Aliquot: Transfer 50 µL of plasma (or 10 mg homogenized tissue) into a borosilicate glass tube with a PTFE-lined cap.

  • IS Spiking: Add 10 µL of Tridecanoic-D25 Working Solution (500 ng total) directly to the sample.

  • Equilibration: Vortex gently and incubate on ice for 10 minutes to allow the IS to integrate with the sample matrix.

Phase 2: Lipid Extraction (Folch Method)
  • Add 1 mL Chloroform:Methanol (2:1 v/v) .

  • Vortex vigorously for 1 minute.

  • Add 200 µL of 0.9% NaCl (aq) to induce phase separation.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Carefully aspirate the lower organic phase (containing lipids) into a clean glass tube.

  • Re-extraction (Optional): Add 500 µL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine with the first organic fraction.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 30°C until dry.

Phase 3: Derivatization (FAME Synthesis)
  • Resuspend dried residue in 500 µL of 1M Methanolic HCl (or BF3-Methanol).

  • Seal the tube tightly (PTFE cap) and incubate at 80°C for 60 minutes .

    • Mechanism:[2][3][4][5][6] Acid hydrolysis cleaves ester bonds; methanol acts as the nucleophile to form methyl esters.

  • Cool to room temperature.

  • Add 1 mL of Hexane and 1 mL of HPLC-grade Water .

  • Vortex and centrifuge (2,000 x g, 2 min).

  • Transfer the upper Hexane layer (containing FAMEs and C13:0-D25 FAME) to a GC vial.

Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 (or equivalent). Column: DB-23 or HP-88 (High polarity for isomer separation), 30m x 0.25mm x 0.25µm.

ParameterSetting
Injection 1 µL, Split 10:1 (adjust based on concentration)
Inlet Temp 250°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 50°C (1 min)

25°C/min to 175°C

4°C/min to 230°C (hold 5 min)
Transfer Line 260°C
Ion Source EI (70 eV), 230°C
Acquisition SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 m/z) for ID

Target Ions (SIM Mode):

  • Analyte (e.g., Palmitate C16:0): m/z 74 (McLafferty), 87, 270 (Molecular Ion).

  • IS (Tridecanoic-D25 Methyl Ester):

    • Quant Ion:m/z 267 (Molecular Ion of C13:0-D25 FAME: ~242 + 14 (CH3) + mass defect adjustment). Note: Verify exact m/z with a neat standard injection.

    • Qualifier Ion: m/z 77 (D3-McLafferty rearrangement).

Data Analysis & Calculation

Absolute concentration is calculated using the Response Factor (RF) derived from a calibration curve.

Step 1: Determine Response Factor (RF) Run a standard mix containing known amounts of Analyte (


) and Internal Standard (

).

Step 2: Calculate Sample Concentration



  • 
    : Integrated peak area of the target fatty acid.
    
  • 
    : Integrated peak area of Tridecanoic-D25.
    
  • 
    : Mass of IS added (e.g., 0.5 µg).
    

Workflow Visualization

LipidQuantWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (this compound) Sample->Spike  Step 1 Extract Folch Extraction (CHCl3:MeOH 2:1) Spike->Extract  Step 2 PhaseSep Phase Separation (Collect Lower Organic Layer) Extract->PhaseSep  Step 3 Deriv Derivatization (FAME) (1M Methanolic HCl, 80°C) PhaseSep->Deriv  Step 4 (Dry & React) GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS  Step 5 Data Quantitation (Ratio Area_Analyte / Area_IS) GCMS->Data  Step 6

Figure 1: Step-by-step workflow for absolute lipid quantification using Tridecanoic-D25 internal standard.

References

  • LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol." Lipid Maps. [Link]

  • Quehenberger, O. et al. (2010). "Lipidomics analysis of essential fatty acids in macrophages." Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

  • Cajka, T. & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry. [Link]

  • Bligh, E.G.[5] & Dyer, W.J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology. (Classic Protocol Reference).

Sources

High-resolution mass spectrometry of Tridecanoic-D25 acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry of Tridecanoic-D25 Acid

Executive Summary

In the precise realm of lipidomics and metabolic flux analysis, This compound (Perdeuterotridecanoic acid) serves as a "Gold Standard" internal standard (IS). Unlike partially deuterated analogs, the D25 variant offers a mass shift of +25 Da, moving the analytical signal completely clear of the isotopic envelopes of endogenous fatty acids (such as C13:0 or C14:0).

This guide details a high-resolution mass spectrometry (HRMS) workflow for utilizing this compound. It integrates specific extraction protocols, LC-MS/MS parameters, and mechanistic insights into negative mode electrospray ionization (ESI-), designed for researchers requiring absolute quantification of Free Fatty Acids (FFAs).

Physicochemical Profile & Mass Spectrometry Logic

Understanding the exact isotopic signature is critical for HRMS setup.[1] this compound is the fully deuterated form of Tridecanoic acid (C13:0), an odd-chain fatty acid rarely found in high abundance in mammalian tissues, making it an ideal surrogate.

Table 1: Compound Specifications
PropertyValueNotes
Compound Name This compoundPerdeuterated C13:0
Chemical Formula C₁₃D₂₅HO₂Carboxyl proton (H) is exchangeable; alkyl chain is D.
Neutral Monoisotopic Mass 239.3502 Da Calculated using D = 2.01410 Da
Target Ion (ESI-) [M-H]⁻ Deprotonated carboxylate anion
Target m/z 238.3429 m/z = (Neutral Mass - 1.0078)
Retention Time (RT) ~0.1-0.2 min earlier than C13:0Deuterium isotope effect reduces lipophilicity slightly.[1][2][3][4]
Solubility Methanol, Chloroform, IsopropanolPoor water solubility.[1]

Critical Insight: The carboxyl hydrogen is exchangeable with the solvent.[1] Therefore, in protic solvents (H₂O/MeOH), the detected species is C₁₃D₂₅O₂⁻.[1] If D₂O were used, it would be C₁₃D₂₅O₂⁻ regardless, as the charge carrier is lost.[1]

Experimental Workflow

The following diagram outlines the logical flow from biological sample to quantitative data, highlighting the critical insertion point of the Internal Standard to correct for extraction efficiency.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike IS Spiking (Tridecanoic-d25) Sample->Spike 10 µL of 10 µM Extract Biphasic Extraction (MTBE or Folch) Spike->Extract Protein Precipitation LC RP-HPLC Separation (C18 Column) Extract->LC Organic Phase MS HRMS Detection (Q-TOF / Orbitrap) LC->MS ESI (-) Data Quantification (Ratio IS/Analyte) MS->Data XIC Extraction

Figure 1: End-to-end Lipidomics Workflow. Note that IS spiking occurs before extraction to normalize recovery losses.

Detailed Protocols

Protocol A: Sample Preparation (MTBE Method)

Why MTBE? Unlike the traditional chloroform-based Folch method, Methyl tert-butyl ether (MTBE) forms the upper organic layer, making it easier to collect without contaminating the sample with the protein pellet found at the bottom.

  • Sample Aliquot: Transfer 50 µL of plasma/homogenate to a glass centrifuge tube.

  • IS Spiking (Crucial Step): Add 10 µL of this compound internal standard (10 µM in Methanol). Vortex for 10 sec.

    • Target Concentration: Final concentration on column should be ~100-500 nM.[1]

  • Solvent Addition: Add 1.5 mL Methanol (ice-cold). Vortex.

  • Extraction: Add 5.0 mL MTBE . Incubate on a shaker for 1 hour at room temperature.

  • Phase Separation: Add 1.25 mL MS-grade Water . Vortex for 1 min.

  • Centrifugation: Spin at 1,000 x g for 10 min.

  • Collection: Collect the upper organic phase (containing lipids/FFAs) into a fresh tube.[1]

  • Drying: Evaporate to dryness under Nitrogen stream (or SpeedVac).

  • Reconstitution: Reconstitute in 100 µL Methanol/Water (1:1) prior to injection.

Protocol B: LC-HRMS Method

Chromatography (LC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Temperature: 55°C (High temp improves peak shape for lipids).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2-5 µL.

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Note: Ammonium formate is essential to buffer the pH and assist in the formation of [M-H]⁻ ions by preventing sodium adducts.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40% Initial
2.0 43% Separation of short chains
12.0 99% Elution of long chains/TG
14.0 99% Wash
14.1 40% Re-equilibration

| 16.0 | 40% | End |

Mass Spectrometry (Source Parameters - ESI Negative)

  • Ionization Mode: Negative Electrospray (ESI-).[1][3]

  • Capillary Voltage: 2.5 kV (Lower voltage prevents discharge in negative mode).[1]

  • Desolvation Temp: 400°C.

  • Mass Range: m/z 100 – 1200 (Full Scan).[1]

  • Resolution: >30,000 (FWHM) to resolve isotopic fine structure.

Mechanistic Insight: Ionization & Fragmentation

In negative mode, fatty acids ionize via deprotonation.[1][5] Under Collision Induced Dissociation (CID), they exhibit specific neutral losses. Tridecanoic-d25 follows a predictable pathway useful for confirmation.

Fragmentation Logic:

  • Precursor: [M-H]⁻ (m/z 238.34).

  • Primary Loss: Decarboxylation (Loss of CO₂).[1]

    • Neutral loss: 44 Da.[1]

    • Product Ion: Alkyl anion (C₁₂D₂₅⁻).[1]

  • Secondary Loss: Water loss (less common in saturated FA, more common in hydroxy-FA).[1]

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 238.3429 Transition Collision Cell (CID Energy 20-30eV) Precursor->Transition Product1 Product Ion [M-H-CO₂]⁻ m/z ~194.35 Transition->Product1 Loss of CO₂ (44 Da) Product2 Product Ion [M-H-H₂O]⁻ (Minor Path) Transition->Product2 Loss of D₂O/HDO

Figure 2: Fragmentation pathway of this compound in Negative ESI.

Data Analysis & Validation (Self-Validating System)

To ensure trustworthiness, every run must include a System Suitability Test (SST) .[1]

SST Criteria:

  • Mass Accuracy: The measured m/z of Tridecanoic-d25 must be within 5 ppm of 238.3429.[1]

  • Retention Time Stability: RT must not deviate >0.1 min from the standard.

  • Isotopic Purity Check: Ensure no signal exists at m/z 213.18 (Natural Tridecanoic Acid).[1] If signal is present, the standard is impure or contaminated.[1]

Calculation: Quantification of endogenous fatty acids (e.g., Palmitic Acid C16:0) is performed using the Area Ratio:



Where RF (Response Factor) is determined via a calibration curve.

References

  • PubChem. Tridecanoic Acid Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • LIPID MAPS®. Lipidomics Standards and Protocols. Lipid Maps Structure Database.[1] Available at: [Link]

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research.[1] Available at: [Link]

Sources

Application Note: Precision Quantitation of Free Fatty Acids using Tridecanoic-D25 Acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the implementation of Tridecanoic-d25 Acid (


) as a high-fidelity Internal Standard (IS) for the quantitative analysis of Free Fatty Acids (FFAs).

Executive Summary

In quantitative lipidomics, matrix-induced ionization suppression and extraction variability are the primary sources of analytical error. This guide outlines a validated workflow using This compound —a fully deuterated, odd-chain saturated fatty acid—as a surrogate internal standard.

Unlike partially labeled standards, the "d25" isotopologue offers a +25 Da mass shift, eliminating isotopic overlap with endogenous Tridecanoic acid (C13:0) and preventing "cross-talk" in mass spectrometry. Its odd-chain length (C13) ensures zero interference from the dominant even-chain fatty acids (C12, C14, C16) prevalent in mammalian biology.

Technical Rationale & Compound Profile

Why Tridecanoic-D25?
  • Biological Silence: Mammalian fatty acid synthesis (FAS) adds carbons in 2-carbon units (Acetyl-CoA). Odd-chain fatty acids (OCFAs) like C13:0 appear only in trace amounts (dietary origin), providing a "clean" background.

  • Co-Elution & Compensation: As a deuterated analog, Tridecanoic-d25 co-elutes with endogenous C13:0 and elutes between C12:0 and C14:0. It experiences the exact same ionization suppression/enhancement as the target analytes, allowing for precise normalization.

  • Mass Resolution: The extensive deuteration (

    
    ) shifts the precursor ion (
    
    
    
    ) from m/z 213.3 (native) to m/z 238.5. This large shift prevents false positives from natural C13 isotopes of lower fatty acids.
Compound Specifications
PropertySpecification
Compound Name This compound
Chemical Formula

(Alkyl chain fully deuterated)
Molecular Weight ~239.5 g/mol (vs. 214.3 g/mol native)
Exact Mass (

)
238.45 (approx.)
Solubility Methanol, Ethanol, Chloroform, Ethyl Acetate
Stability Stable at -20°C; protect from light/moisture

Experimental Workflow

The following diagram illustrates the critical "Spike Before Extract" logic required for valid quantification.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) IS_Spike Spike IS: Tridecanoic-d25 (Critical Step) Sample->IS_Spike 1. Add Standard Extract Biphasic Extraction (Bligh-Dyer/MTBE) IS_Spike->Extract 2. Homogenize PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep 3. Centrifuge DryDown Nitrogen Evaporation & Reconstitution PhaseSep->DryDown 4. Concentrate LCMS LC-MS/MS Analysis (Neg Ion Mode) DryDown->LCMS 5. Inject Data Quantification (Area Ratio) LCMS->Data 6. Calc

Figure 1: Critical path for Internal Standard (IS) integration. Spiking prior to extraction corrects for both recovery loss and ionization efficiency.

Detailed Protocol

Phase A: Standard Preparation
  • Stock Solution (1 mM): Dissolve 1 mg of this compound in 4.17 mL of Methanol (LC-MS grade). Sonicate for 5 mins. Store at -20°C.

  • Working Spike Solution (10 µM): Dilute the stock 1:100 in Methanol.

    • Note: Keep the organic solvent content high to prevent precipitation.

Phase B: Sample Extraction (Modified Bligh-Dyer)

This protocol is optimized for 50 µL of plasma or 10 mg of tissue.

  • Sample Transfer: Place 50 µL of plasma into a glass centrifuge tube.

  • IS Spiking (The Critical Step): Add 10 µL of the 10 µM Working Spike Solution directly to the sample.

    • Result: Final concentration of IS is roughly 2 µM relative to sample volume, ensuring it is detectable but does not saturate the detector.

    • Equilibration: Vortex gently and let sit on ice for 10 minutes to allow the IS to integrate with endogenous lipids.

  • Monophasic Addition: Add 750 µL of Chloroform:Methanol (1:2 v/v). Vortex vigorously for 30 seconds.

  • Biphasic Induction: Add 250 µL Chloroform and 250 µL Water.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully recover the lower organic phase (Chloroform layer) containing the lipids (including the Tridecanoic-d25).

  • Reconstitution: Evaporate the solvent under a nitrogen stream. Reconstitute in 100 µL of Methanol:Water (9:1) for LC-MS injection.[1]

Phase C: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Acetate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Acetate.

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Target Transitions (MRM):

    • Analyte (e.g., Palmitic Acid C16:0): m/z 255.2

      
       255.2 (Pseudo-MRM) or specific fragments.
      
    • Internal Standard (Tridecanoic-d25): m/z 238.5

      
       238.5 (or specific fragment if derivatized).
      

Data Processing & Logic

Quantification Logic

The concentration of any unknown fatty acid (


) is calculated relative to the known concentration of the IS (

) using the Response Factor (

).


  • 
     : Concentration of Tridecanoic-d25 added (e.g., 2 µM).
    
  • 
     : Integrated peak area of Tridecanoic-d25.
    
  • 
     : Response Factor.[2] For fatty acids of similar chain length (C12-C18), 
    
    
    
    is often assumed in relative quantification, though external calibration curves are recommended for absolute quantitation.
Mass Shift Visualization

The following diagram explains why "d25" is superior to "d3" or "d5" standards.

MassShift C13_Native Endogenous C13:0 (Trace Background) Mass: ~213 Da Separation Mass Analyzer (MS1) C13_Native->Separation C13_d3 Partially Deuterated (d3) Risk: H/D Exchange Mass: ~216 Da C13_d3->Separation Overlap Risk C13_d25 Tridecanoic-d25 (Fully Deuterated) Robust Surrogate Mass: ~238 Da C13_d25->Separation Distinct Shift (+25 Da) Result Interference Clean Signal Separation->Result:p1 d3 & Native Separation->Result:p2 d25 Only

Figure 2: Mass Spectral Logic. The +25 Da shift moves the Internal Standard completely out of the "isobaric noise" zone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Recovery Incomplete extraction or phase separation error.Ensure vigorous vortexing during the monophasic stage. Verify the pH is acidic enough to protonate fatty acids (add 0.1% Formic acid if necessary).
RT Shift Deuterium isotope effect.Deuterated compounds elute slightly earlier than non-deuterated analogs on C18 columns. Adjust retention time windows in processing software.
Signal Saturation Spiked too much IS.Dilute the Working Spike Solution. The IS peak height should be

-

counts, not exceeding the detector's linear range.

References

  • LIPID MAPS® Lipidomics Gateway. Internal Standards for Lipidomic Analysis. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. [Link]

  • National Institute of Standards and Technology (NIST). Tridecanoic Acid Standards and Properties.[Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

  • Avanti Polar Lipids. Deuterated Fatty Acid Standards: Technical Data.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tridecanoic-D25 Acid Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers utilizing Tridecanoic-D25 Acid (Perdeuterated C13:0 Fatty Acid) in quantitative lipidomics and metabolomics.

Status: Operational | Tier: Advanced Application Support Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Introduction: The Role of this compound

This compound (


) is a fully deuterated saturated fatty acid.[1][2][3] It is the "gold standard" internal standard (IS) for normalizing extraction efficiency and ionization variability in fatty acid profiling because:
  • Exogenous Nature: The C13:0 carbon chain is extremely rare in mammalian biology (unlike C16:0 or C18:0), minimizing background interference.

  • Mass Shift: The +25 Da mass shift provides a distinct spectral window, completely separating it from endogenous Tridecanoic acid (m/z 214 vs m/z 239).

  • Chemical Equivalence: It mimics the extraction and derivatization kinetics of medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs).

However, its perdeuterated nature introduces unique physicochemical anomalies—specifically in Chromatography (GC) and Solubility —that often confuse users. This guide addresses those specific failure points.

Module 1: Solubility & Stock Preparation

Diagnosis: Inconsistent recovery often stems from "invisible" precipitation in the stock solution.

Q1: My working standard concentration is fluctuating. Why is Tridecanoic-D25 precipitating in my aqueous buffer?

Root Cause: Fatty acids are lipophilic. Tridecanoic-D25 has a solubility of <0.5 mg/mL in pure aqueous buffers.[4] Direct addition to water causes micelle formation or adherence to plastic/glass walls (adsorption losses).

The Fix (The "Co-Solvent" Protocol): Do not dissolve directly in water. Follow this solubility hierarchy:

  • Primary Stock: Dissolve neat powder in DMSO or Ethanol (purge with

    
    ).
    
    • Solubility Limit: ~10–25 mg/mL.[4]

  • Working Solution: If adding to an aqueous sample (e.g., plasma), pre-dilute the stock in a carrier solvent like Methanol or DMF.

    • Critical Step: Ensure the final organic solvent concentration in the sample does not precipitate proteins prematurely if that is not the intent.

SolventSolubility (approx.)Recommended Use
DMSO 10 mg/mLPrimary Stock Storage (-20°C)
Ethanol 25 mg/mLWorking Standards (GC/LC compatible)
DMF 25 mg/mLHigh-concentration spikes
PBS (Aqueous) <0.1 mg/mLAVOID for stocks
Q2: Can I store the stock solution in plastic vials?

No. Fatty acids, especially deuterated standards which are expensive, should be stored in amber glass vials with Teflon-lined caps .

  • Reasoning: Fatty acids adhere to polypropylene (PP) surfaces, leading to concentration drift over time.

  • Stability: Store at -20°C. Stability is generally >1 year if protected from light and moisture.

Module 2: Chromatography & The "Deuterium Effect"

Diagnosis: Users often misidentify the IS peak because they expect it to elute exactly at the same time as the unlabeled analog.

Q3: In GC-MS, my Tridecanoic-D25 elutes earlier than the unlabeled C13:0. Is my column failing?

Answer: No, this is a physical phenomenon known as the Inverse Isotope Effect .

  • Mechanism: The C-D bond is slightly shorter and less polarizable than the C-H bond. This reduces the London dispersion forces (Van der Waals interactions) between the analyte and the stationary phase of the GC column.

  • Result: Perdeuterated compounds (like D25) have a lower boiling point and weaker interaction with the column, causing them to elute 2–5 seconds earlier than their non-deuterated counterparts.

  • Action: Widen your retention time (RT) window in your processing software by ±0.2 minutes to ensure the peak is picked up.

Q4: I see "peak splitting" or shoulder peaks for my Internal Standard. What is happening?

Root Cause: Incomplete Derivatization. In GC-MS, fatty acids must be converted to Fatty Acid Methyl Esters (FAMEs) or TMS derivatives to be volatile.

  • Scenario: If you use TMS derivatization (e.g., BSTFA), moisture in the sample can hydrolyze the derivative back to the free acid.

  • Observation: You will see two peaks: one sharp peak (Derivative) and one tailing peak (Free Acid).

  • The Fix: Ensure anhydrous conditions. Use fresh derivatization reagents. For FAMEs, ensure the reaction (e.g.,

    
    -Methanol) proceeds at 60°C for at least 10–15 mins.
    

Module 3: Mass Spectrometry & Signal Validation

Diagnosis: Signal suppression or enhancement issues.

Q5: Does Tridecanoic-D25 suffer from "Cross-Talk" with endogenous lipids?

Answer: Generally, no, but you must validate the Mass Shift .

  • Unlabeled C13:0: Monoisotopic Mass ~214.3 Da.[4]

  • Tridecanoic-D25: Monoisotopic Mass ~239.5 Da.[5]

  • Risk: If your mass resolution is low, ensure there is no overlap with other lipid species (e.g., fragments from longer chain oxidized lipids).

  • Validation Step: Run a "Blank Matrix" (plasma without IS spike) and an "IS Only" sample (solvent + IS).

    • Blank Matrix: Should show NO signal at m/z 239.

    • IS Only: Should show NO signal at m/z 214 (verifying isotopic purity).

Q6: Why is the response factor of D25 different from the analyte?

Answer: While ionization efficiency is usually similar, the Deuterium Isotope Effect can slightly alter ionization kinetics in ESI (Electrospray Ionization).

  • Correction: You must calculate the Response Factor (RF) ratio between the analyte and the IS during your calibration curve construction. Do not assume a 1:1 response ratio.

Module 4: Experimental Workflows

Workflow A: Sample Preparation & Derivatization (GC-MS)

This workflow ensures maximum recovery and derivatization efficiency.

G Start Biological Sample (Plasma/Tissue) Spike Step 1: Spike IS (Tridecanoic-D25 in MeOH) Start->Spike Critical: Add IS BEFORE extraction Extract Step 2: Lipid Extraction (Folch or Bligh-Dyer) Spike->Extract Dry Step 3: Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Step 4: Derivatization (BF3-MeOH, 60°C, 15 min) Dry->Deriv Ensure Anhydrous ExtractFAME Step 5: Extract FAMEs (Hexane/Isooctane) Deriv->ExtractFAME Analyze Step 6: GC-MS Analysis (Monitor m/z 239 vs 214) ExtractFAME->Analyze

Figure 1: Standardized workflow for GC-MS analysis of fatty acids using Tridecanoic-D25. Note the critical addition of the IS prior to extraction to account for recovery losses.

Workflow B: Troubleshooting Signal Loss

Use this logic tree when the IS peak is missing or low.

G Issue Issue: Low/No Tridecanoic-D25 Signal CheckSol Is Stock Soluble? (Check for Precipitate) Issue->CheckSol CheckDeriv Is Derivatization Complete? CheckSol->CheckDeriv No (Solution Clear) SolAction Action: Re-dissolve in DMSO/DMF. Sonicate. CheckSol->SolAction Yes (Precipitate Visible) CheckInst Instrument Sensitivity (Check S/N) CheckDeriv->CheckInst Yes (Sharp Peaks) DerivAction Action: Check Reagents (Water presence?) CheckDeriv->DerivAction No (Tailing Peaks) InstAction Action: Clean Source or Tune MS CheckInst->InstAction Low S/N

Figure 2: Troubleshooting logic for signal loss. The most common failure is solubility in aqueous steps or incomplete derivatization.

Summary of Key Specifications

ParameterSpecificationNotes
Chemical Formula

Perdeuterated
Molecular Weight ~239.5 Davs. 214.3 Da (Unlabeled)
Purity Requirement

Deuterium Enrichment
Critical to avoid contribution to unlabeled signal
Primary Application Normalization of recovery & ionizationGC-MS (FAMEs) & LC-MS (Free Acid)
Major Pitfall Inverse Isotope Effect (GC)Elutes earlier than unlabeled analog

References

  • Cayman Chemical. (2024).[4] Tridecanoic Acid Product Information & Solubility Guide. Retrieved from

  • Sigma-Aldrich. (2024). Tridecanoic Acid Analytical Standard: Applications in GC-MS. Retrieved from

  • LIPID MAPS® Lipidomics Gateway. (2007). Internal Standards for Lipidomic Analysis: Protocols and Quality Control. Retrieved from

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. Retrieved from

  • National Institutes of Health (NIH). (2020). Limitations of Deuterium-Labeled Internal Standards for Quantitative Analysis of Fatty Acids. Retrieved from

Sources

Technical Support Center: Stability of Tridecanoic-D25 Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tridecanoic-D25 acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.

I. Understanding the Stability of this compound

This compound, a saturated fatty acid with its hydrocarbon chain fully labeled with deuterium, is a valuable internal standard and tracer in mass spectrometry-based research. Its stability in solution is paramount for accurate quantification and metabolic studies. The primary factors influencing its stability are the choice of solvent, storage conditions (temperature and duration), pH, and exposure to light.

While the carbon-deuterium (C-D) bonds in this compound are generally stable and less prone to exchange than O-H or N-H protons, the carboxylic acid group and the long hydrocarbon chain can be susceptible to certain reactions depending on the solvent and environmental conditions.[1] The most common degradation pathways for fatty acids in solution are oxidation and esterification.

II. Solvent Selection and Stability Overview

The choice of solvent is critical for maintaining the stability of this compound. The following table summarizes the key characteristics and stability considerations for commonly used solvents.

SolventSolubility of Tridecanoic AcidKey Stability ConsiderationsRecommended Storage of Stock Solution
Ethanol ~25 mg/mL[2]Risk of Esterification: Can react with the carboxylic acid group to form ethyl tridecanoate, especially during long-term storage or at elevated temperatures.[3][4]-20°C for up to 1 month; -80°C for up to 6 months.[5]
Methanol HighHigher Risk of Esterification: More reactive than ethanol, leading to a greater propensity for forming methyl tridecanoate.[3][6]Short-term use is advisable. For storage, prefer other solvents.
Dimethyl Sulfoxide (DMSO) ~10 mg/mL[2]Generally Inert: Less likely to react with the fatty acid. However, DMSO is hygroscopic and can absorb water, which might influence long-term stability.[7]-20°C for up to 1 month; -80°C for up to 6 months.[5]
Dimethylformamide (DMF) ~25 mg/mL[2]Generally Inert: A stable solvent for fatty acids.-20°C for up to 1 month; -80°C for up to 6 months.
Aqueous Buffers Sparingly soluble[2]Not Recommended for Storage: Prone to microbial growth and pH-dependent degradation. Should be prepared fresh.[2]Do not store for more than one day.[2]

III. Troubleshooting Guide

This section addresses specific experimental issues you might encounter when working with this compound solutions.

Problem 1: Inconsistent quantification or loss of signal over time.

Possible Cause: Degradation of this compound in your stock or working solution.

Troubleshooting Workflow:

Sources

Technical Support Center: Mitigating Ion Suppression with Tridecanoic-D25 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are leveraging LC-MS/MS for quantitative analysis and encountering the pervasive issue of ion suppression. Here, we provide in-depth, experience-driven guidance on the proper use of Tridecanoic-D25 acid as a stable isotope-labeled internal standard to ensure data accuracy and reliability.

The Challenge: Understanding and Visualizing Ion Suppression

Ion suppression is a matrix effect that significantly compromises the accuracy, precision, and sensitivity of LC-MS/MS assays.[1] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3] This phenomenon can result in the underestimation of analyte concentrations and, in severe cases, the complete loss of the analyte signal.

The mechanism of ion suppression is complex and not fully understood, but it is generally accepted that it involves competition for charge or surface area on the ESI droplet between the analyte and matrix components.[4] Factors such as the basicity, concentration, and mass of co-eluting species can all contribute to the extent of ion suppression.[2]

Visualizing the Mechanism of Ion Suppression

To better understand this process, consider the following diagram illustrating the competition for ionization within the electrospray plume.

IonSuppression cluster_gasphase Gas Phase Ions Analyte Analyte Analyte_Ion [Analyte+H]+ Analyte->Analyte_Ion Ionization Matrix Matrix Component Matrix_Ion [Matrix+H]+ Matrix->Matrix_Ion Ionization Proton H+ Proton->Analyte Proton->Matrix MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Detected Matrix_Ion->MS_Inlet Suppresses Analyte Signal

Caption: Competition for protons at the droplet surface reduces analyte ionization.

The Solution: Stable Isotope-Labeled Internal Standards

The most effective way to correct for ion suppression is through the use of a stable isotope-labeled (SIL) internal standard.[5][6] A SIL internal standard is a version of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C).[5][7] this compound is a deuterated form of tridecanoic acid, making it an excellent internal standard for the quantification of fatty acids and other related compounds.[8][9]

The key principle behind using a SIL internal standard is that it is chemically and physically almost identical to the analyte.[7][10] This means it will co-elute with the analyte during chromatography and experience the same degree of ion suppression or enhancement.[4][6] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even when ion suppression varies between samples.[3][6]

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise when using this compound to combat ion suppression.

Q1: Why is co-elution of the internal standard and analyte so critical?

A1: Co-elution is paramount because ion suppression is a localized and transient effect that occurs as specific matrix components elute from the LC column and enter the ion source.[2][4] For the internal standard to accurately correct for this effect, it must be present in the ion source at the exact same time and in the same chemical environment as the analyte.[4][11] If the retention times differ, even slightly, the analyte and internal standard may be exposed to different co-eluting matrix components, leading to inaccurate correction.[5]

Q2: How do I choose the right concentration for my this compound internal standard?

A2: The concentration of the internal standard should be carefully optimized. A general guideline is to add it at a concentration that is similar to the expected midpoint of the calibration curve for your analyte.[12] The signal from the internal standard should be high enough to provide good precision (typically <2% RSD in calibration standards) but not so high that it saturates the detector or suppresses the ionization of the analyte itself.[13][14]

ParameterRecommendationRationale
Concentration Range Typically in the lower to middle third of the analyte's calibration curve.Ensures a measurable response without causing detector saturation or interfering with analyte ionization.[14]
Signal Intensity Sufficient for precise measurement (e.g., >10x signal-to-noise).Guarantees that minor fluctuations in the internal standard signal do not disproportionately affect the final calculated concentration.
Analyte/IS Ratio Should be within a reasonable range (e.g., 0.1-10) across the calibration curve.Very high or low ratios can lead to increased variability at the extremes of the calibration range.
Q3: When should I add the this compound to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow.[12] Adding it to the sample before any extraction, cleanup, or derivatization steps ensures that it corrects for any analyte loss or variability that may occur during these procedures, in addition to correcting for ion suppression.[12]

Q4: Can this compound be used for analytes other than tridecanoic acid?

A4: While a SIL internal standard is ideal for its corresponding analyte, this compound can sometimes be used as an internal standard for other medium to long-chain fatty acids if a specific SIL standard is not available.[9] However, this approach requires thorough validation. You must demonstrate that the chromatographic behavior and ionization efficiency of this compound are very similar to the analytes of interest and that it effectively corrects for matrix effects for those analytes.

Troubleshooting Guide

Even with a well-chosen internal standard, you may encounter issues. This section provides a systematic approach to troubleshooting common problems.

Scenario 1: High Variability in the Internal Standard Signal Across Samples

If you observe significant variation in the peak area of this compound across a batch of samples, it indicates a problem with sample preparation or instrument performance.

Troubleshooting Workflow:

ISTroubleshooting Start High IS Variability Detected Check_Prep Review Sample Prep Consistency Start->Check_Prep Check_Pipetting Verify Pipetting Accuracy Check_Prep->Check_Pipetting Yes Resolved Problem Resolved Check_Prep->Resolved No, Issue Found Check_Evaporation Assess Evaporation Steps Check_Pipetting->Check_Evaporation OK Check_Pipetting->Resolved Issue Found Check_LCMS Investigate LC-MS System Check_Evaporation->Check_LCMS OK Check_Evaporation->Resolved Issue Found Check_Injector Check Autosampler/Injector Precision Check_LCMS->Check_Injector Yes Check_Source Clean and Inspect Ion Source Check_Injector->Check_Source OK Check_Injector->Resolved Issue Found Check_Source->Resolved OK Check_Source->Resolved Issue Found

Caption: A decision tree for troubleshooting internal standard variability.

  • Verify Sample Preparation: Ensure that the internal standard is being added consistently to every sample, standard, and quality control. Check for pipetting errors or inconsistencies in solvent volumes.

  • Examine Extraction Efficiency: Inconsistent recovery during liquid-liquid or solid-phase extraction can lead to variable internal standard signals.

  • Check for Evaporation to Dryness: If your protocol involves an evaporation step, ensure that samples are not being over-dried, which can cause the loss of volatile analytes and internal standards.

  • Inspect the LC-MS System: Check for issues with the autosampler that could lead to inconsistent injection volumes.[15] A dirty ion source can also cause erratic signal response.[16]

Scenario 2: The Analyte/Internal Standard Ratio is Inconsistent in QC Samples

If the internal standard signal is stable but the analyte/IS ratio in your QC samples is failing, this points to a more complex issue.

  • Differential Ion Suppression: It's possible that a matrix component is co-eluting in a way that it suppresses the analyte more than the internal standard (or vice versa). This can happen if there is a slight chromatographic separation between the deuterated internal standard and the native analyte.[5]

    • Solution: Modify your chromatographic method to ensure perfect co-elution. This might involve adjusting the gradient, changing the mobile phase composition, or trying a different column.[6]

  • Cross-talk or Isobaric Interference: Check for any potential interferences at the mass transitions of your analyte or internal standard. This could be a metabolite, a dosing vehicle component, or an endogenous matrix compound.

  • Stability Issues: Confirm the stability of your analyte in the sample matrix and during the entire sample preparation process. The internal standard may be stable while the analyte is degrading.

Experimental Protocol: Validating the Effectiveness of this compound

A crucial step in implementing an internal standard is to experimentally verify that it is effectively correcting for matrix effects. The post-extraction addition method is a standard approach for this.

Objective: To quantify the matrix effect and assess the corrective ability of the internal standard.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and this compound spiked into the final reconstitution solvent.

    • Set 2 (Post-Spike Matrix): Extract blank matrix (e.g., plasma, urine) and then spike the analyte and this compound into the final extract.

    • Set 3 (Pre-Spike Matrix): Spike this compound into the blank matrix at the beginning, perform the extraction, and then spike the analyte into the final extract. (This set helps evaluate recovery).

  • Analyze the Samples: Inject all three sets and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

  • Assess Internal Standard Performance:

    • Calculate the analyte/IS ratio for all sets.

    • In an ideal scenario, the analyte/IS ratio should be consistent between Set 1 and Set 2, even if the absolute peak areas are suppressed in Set 2. This demonstrates that the internal standard is tracking and correcting for the matrix effect.

By following these guidelines and employing a systematic troubleshooting approach, you can confidently use this compound to overcome the challenges of ion suppression and produce high-quality, reliable quantitative data.

References

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved February 3, 2026, from [Link]

  • Stahnke, V., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Stokvis, E., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.
  • CleveX. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry.
  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
  • Stahnke, V., et al. (2023).
  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry.
  • Patton, G. M., & Lowenstein, J. M. (1979).
  • ChemicalBook. (2019). Application of tridecanoic acid in analytical method.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
  • Yamada, T., et al. (2020).
  • Cayman Chemical. (2019). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved February 3, 2026, from [Link]

  • Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
  • ResearchGate. (2013). Which internal standard?
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved February 3, 2026, from [Link]

  • WelchLab. (2025). Are You Using The Internal Standard Method In A Right Way?.
  • Giera, M., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC - PubMed Central.
  • ZefSci. (2025).
  • Misra, A., et al. (2021).
  • Bradshaw, D. K. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy Online.
  • Scientific Laboratory Supplies. (n.d.). Tridecanoic acid, analytical standard. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
  • ResearchGate. (2025).
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • lipidomicstandards.org. (n.d.). Lipid Species Quantification. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025).
  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved February 3, 2026, from [Link]

  • Wang, Y., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. Molecules.

Sources

Precision in Quantitation: Troubleshooting Deuterated Internal Standard Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Advanced Bioanalytical Workflows

Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and mass spectrometrists encountering precision failures, non-linear calibration, or inexplicable "ghost peaks" in LC-MS/MS assays utilizing deuterated internal standards (d-IS).

Unlike generic troubleshooting guides, this resource focuses on the causality of contamination—distinguishing between synthetic impurities, physical isotope effects, and chemical exchange mechanisms.

Module 1: Isotopic Cross-Talk (The "Ghost" Peak)

The Issue: You observe analyte signal in your blank samples, or your internal standard response varies with analyte concentration. The Cause: This is rarely "carryover" in the traditional sense. It is usually Isotopic Cross-Talk , occurring in two distinct directions.

Forward Contribution (Impurity in the Standard)

Deuterated standards are synthesized, not mined. A "d5" standard is never 100% d5; it contains traces of d4, d3, and crucially, d0 (unlabeled drug). If your IS contains 0.5% d0, and you spike it at high concentrations, that d0 creates a false analyte signal.

Reverse Contribution (Natural Isotopic Abundance)

Your analyte (d0) contains naturally occurring heavy isotopes (


, 

,

). As analyte concentration increases, the M+n isotope peak (where n = number of deuteriums in your IS) may fall directly into the IS transition window, artificially inflating the IS signal.
Diagnostic Protocol: The "Cross-Talk Isolation" Test

Perform this self-validating experiment to pinpoint the source.

Step 1: The IS Purity Check

  • Action: Inject a "Zero Sample" (Matrix + Internal Standard only ).

  • Observation: Monitor the Analyte MRM transition.

  • Logic: Any peak detected here is the d0 impurity present in your IS stock.

  • Acceptance Criteria: Response must be

    
     of the LLOQ response (per FDA/EMA guidelines).
    

Step 2: The Natural Isotope Check

  • Action: Inject a ULOQ standard (High Analyte Concentration) without Internal Standard.

  • Observation: Monitor the Internal Standard MRM transition.

  • Logic: Any peak detected here is the natural isotopic contribution of the analyte into the IS channel.

  • Acceptance Criteria: Response must be

    
     of the average IS response.
    
Visualization: Cross-Talk Decision Tree

CrossTalkDiagnosis Start Symptom: Unexpected Signal Test1 Run 'Zero Sample' (Matrix + IS only) Start->Test1 Result1 Signal in Analyte Channel? Test1->Result1 Impurity Diagnosis: IS Impurity (d0 contamination) Action: Lower IS conc or repurify Result1->Impurity Yes Test2 Run ULOQ Sample (Analyte only, NO IS) Result1->Test2 No Result2 Signal in IS Channel? Test2->Result2 NaturalIso Diagnosis: Natural Isotope Interference Action: Choose IS with higher mass shift (+3 Da minimum) Result2->NaturalIso Yes Clean Diagnosis: True Carryover/Contamination Action: Check injector/column Result2->Clean No

Figure 1: Decision logic for isolating the source of isotopic interference in LC-MS/MS workflows.

Module 2: The Deuterium Isotope Effect (Retention Time Shifts)

The Issue: The IS elutes slightly earlier than the analyte, leading to poor correction of matrix effects. The Cause: The C-D bond is shorter and more stable (lower zero-point energy) than the C-H bond. This reduces the lipophilicity of the molecule, causing it to interact less strongly with the C18 stationary phase.

Scientific Insight: In Reversed-Phase LC, deuterated compounds often elute earlier than their non-deuterated analogs.

  • Risk: If the shift is significant, the Analyte and IS may elute in different "ion suppression zones."[1] The IS will not experience the same matrix effect as the analyte, rendering it useless for normalization.

Quantitative Data: Impact of RT Shift on Matrix Factor

Table 1: Example of Differential Matrix Effects due to RT Shift

ParameterAnalyte (d0)Deuterated IS (d8)

C-Labeled IS
Retention Time 4.50 min4.42 min (Shifted)4.50 min (Co-eluting)
Matrix Region Phospholipid TailClean RegionPhospholipid Tail
Ion Suppression 40% Signal Loss5% Signal Loss40% Signal Loss
Calculated Recovery 60% (Inaccurate) 95% 100% (Corrected)
Troubleshooting Protocol: Minimizing the Shift
  • Switch Isotopes: If possible, use

    
     or 
    
    
    
    labeled standards. These do not exhibit significant chromatographic isotope effects.
  • Reduce Resolution: Ironically, a highly efficient separation amplifies the separation between d0 and d-IS. Using a shorter column or steeper gradient can force co-elution.

  • Increase Mass Shift: If you must use deuterium, ensure the label is on a non-exchangeable, sterically hindered site to minimize interaction differences.

Module 3: Deuterium-Hydrogen Exchange (D/H Exchange)

The Issue: Your IS signal intensity decreases over time in the autosampler, or the mass spectrum shows a "smearing" to lower masses. The Cause: Deuterium atoms placed on labile sites (Hydroxyl -OH, Amine -NH, Thiol -SH) are not permanent. They rapidly exchange with protons (H+) from the mobile phase or solvent water.

Mechanism:



This reaction is acid/base catalyzed and results in the loss of the mass tag.
Visualization: The Exchange Risk Map

DHExchange Molecule Deuterated Molecule Stable C-D Bonds (Aromatic/Aliphatic) STABLE Molecule->Stable Labile O-D, N-D, S-D Bonds (Polar Groups) UNSTABLE Molecule->Labile Loss Loss of Mass Shift (Signal Drop) Labile->Loss Exchanges with H+ Solvent Protic Solvents (Water, Methanol) Solvent->Loss Accelerates pH Acidic/Basic pH pH->Loss Catalyzes

Figure 2: Risk assessment of deuterium placement. Only C-D bonds are chromatographically stable.

Prevention Protocol
  • Selection: Verify the certificate of analysis. Ensure deuterium labeling is on the carbon backbone, not on functional groups.

  • Solvent Strategy: If you suspect exchange (e.g., during synthesis or storage), dissolve the IS in an aprotic solvent (Acetonitrile, DMSO) and keep it anhydrous as long as possible.

  • pH Control: If using a potentially labile IS is unavoidable, adjust the mobile phase pH to neutral (if separation allows) to slow the exchange rate, though this is a mitigation, not a cure.

FAQ: Rapid Troubleshooting

Q: Can I use a d3-standard for a compound with 2 chlorines? A: Risky. Chlorine has natural isotopes (


 and 

). A molecule with 2 chlorines has a wide isotope distribution. A d3-label might overlap with the M+2 or M+4 peaks of the natural analyte. Recommendation: Use d5 or higher to clear the natural isotope envelope.

Q: My IS response is dropping throughout the run, but the analyte is stable. A: Check for D/H exchange . If your IS has deuterium on an amine or hydroxyl group, it is exchanging with the water in your mobile phase while sitting in the autosampler.

Q: How much IS interference is acceptable? A: Per FDA Bioanalytical Method Validation guidelines:

  • Interference in Blank (from IS impurity): Must be

    
     of the LLOQ analyte response.
    
  • Interference in IS channel (from Analyte): Must be

    
     of the IS response.[2][3]
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry.[4] U.S. Department of Health and Human Services. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Selection & Custom Synthesis.[Link]

  • Wang, S., & Cyronak, M. (2013). Internal standard in LC-MS/MS.[1][2][5][6][7][8][9][10][11] Chromatography Forum. [Link]

  • American Chemical Society. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry.[1][2][3][5][6][7][8][9][10][12] [Link]

  • National Institutes of Health (PMC). (2024). Internal standard variability: root cause investigation.[1][5][Link]

Sources

Linearity and recovery experiments with Tridecanoic-D25 acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Guide for Linearity & Recovery Validation[1][2]

Core Technical Overview

Tridecanoic-D25 acid (Perdeutero-tridecanoic acid) is a fully deuterated, odd-chain saturated fatty acid (


).[1][2] It is the "Gold Standard" Internal Standard (IS) for lipidomics and fatty acid quantification for two specific mechanistic reasons:
  • Odd-Chain Exclusivity: As a C13 fatty acid, it is virtually absent in most mammalian biological matrices, eliminating endogenous background interference.[2]

  • Mass Shift (+25 Da): The heavy deuteration provides a massive mass shift (+25 Da) relative to the unlabeled analog, preventing "cross-talk" (isotopic overlap) even at high concentrations.[2]

Module 1: Linearity Experiments

Objective: Establish the dynamic range where the instrument response is directly proportional to the analyte concentration.

Experimental Protocol

Solvent Strategy: Tridecanoic acid is lipophilic (


). Do not  use pure water for stock solutions.
  • Stock Solvent: Chloroform, Methanol, or Hexane.[2]

  • Working Solvent: Methanol/Water (80:[2]20) or Isopropanol (depending on LC/GC method).[2]

Workflow:

  • ISTD Spiking: Maintain Tridecanoic-D25 at a constant concentration across all calibrators (e.g., 5 µM).

  • Analyte Titration: Vary the unlabeled Tridecanoic acid (C13:0) or target fatty acid from LLOQ (Lower Limit of Quantitation) to ULOQ (Upper Limit of Quantitation).

  • Regression: Plot the Area Ratio (

    
    ) vs. Concentration Ratio.
    
Troubleshooting Linearity Issues
SymptomRoot Cause AnalysisCorrective Action
Plateau at High Conc. Detector Saturation: The electrospray droplet surface is saturated, or the detector (MCP/SEM) is blinded.[1][2][3]Dilute samples or monitor a less abundant isotope (e.g., M+1) for the high-end curve.[1][2]
Non-Linear at Low Conc. Adsorption: Fatty acids stick to glass vials and plastic tips (non-specific binding).[1][3]Use silanized glass vials . Add 0.1% Formic Acid to the solvent to keep the acid protonated (

) and less sticky.
High Intercept (

)
Cross-Talk/Contamination: The IS contains unlabeled impurities, or the system has carryover.[1][3]Run a "Double Blank" (Matrix + No Analyte + No IS).[1][3] If a peak appears, it's system carryover.[2]
Visualizing Linearity Logic

The following diagram illustrates the decision logic for selecting the correct regression model.

LinearityLogic Start Evaluate Calibration Curve CheckR2 Is r² > 0.99? Start->CheckR2 Pass Linearity Accepted CheckR2->Pass Yes EvalLow Check Low Conc. Accuracy (LLOQ) CheckR2->EvalLow No Fail Linearity Failed Weighting Apply Weighting (1/x or 1/x²) EvalLow->Weighting High %CV at LLOQ Adsorption Fix Adsorption: Use Silanized Glass Acidify Solvent EvalLow->Adsorption Signal Loss EvalHigh Check High Conc. Accuracy (ULOQ) Saturation Fix Saturation: Dilute Sample Change Ionization EvalHigh->Saturation Plateauing Weighting->CheckR2 Adsorption->Fail Saturation->Fail

Figure 1: Decision tree for troubleshooting calibration curve non-linearity.

Module 2: Recovery & Matrix Effect Experiments

Objective: Distinguish between "Extraction Efficiency" (how much you pull out) and "Matrix Effect" (how much the mass spec signal is suppressed).

The "Three-Set" Validation Protocol

To scientifically validate the method, you must prepare three specific sample sets.[2] Do not rely on a single "spike" experiment.

  • Set A (Neat Standard): Analyte + IS in pure solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS.[2] (Represents 100% recovery environment).

  • Set C (Pre-Extraction Spike): Add Analyte + IS to matrix, then extract.[2] (Represents the real sample).

Calculation Formulas

Use these formulas to isolate the source of signal loss:

  • Matrix Effect (ME): Measures ion suppression.[2][4][5]

    
    [2]
    
    • < 100% = Suppression

    • > 100% = Enhancement

  • Extraction Recovery (RE): Measures extraction efficiency.[2]

    
    [2]
    
Troubleshooting Recovery

Issue: Low Extraction Recovery (< 50%)

  • Scientific Cause: Tridecanoic acid has a

    
    . At neutral pH (7.0), it exists as the carboxylate anion (
    
    
    
    ), which is water-soluble and will not extract into organic solvents like Hexane or Chloroform.[1][2]
  • Solution: Acidify the sample (pH < 3.0) using HCl or Formic Acid before extraction.[2] This forces the equilibrium toward the protonated form (

    
    ), driving it into the organic phase.[2]
    
Workflow Visualization

RecoveryWorkflow Matrix Biological Matrix (Plasma/Tissue) SpikePre Spike TDA-D25 (Pre-Extraction) Matrix->SpikePre ExtractB Organic Extraction Matrix->ExtractB ExtractC Organic Extraction SpikePre->ExtractC ResultC Set C: Process Efficiency ExtractC->ResultC ResultB Set B: Matrix Effect Ref ResultC->ResultB Compare for Recovery % SpikePost Spike TDA-D25 (Post-Extraction) ExtractB->SpikePost SpikePost->ResultB

Figure 2: Workflow for distinguishing Extraction Recovery (Set C) from Matrix Effects (Set B).

Frequently Asked Questions (FAQs)

Q1: Why does Tridecanoic-D25 elute earlier than the unlabeled standard? A: This is the Deuterium Isotope Effect .[2] In Reversed-Phase LC (RPLC), C-D bonds are slightly less lipophilic (shorter bond length, lower polarizability) than C-H bonds.[2]

  • Expectation: The D25 peak will elute 0.1 – 0.3 minutes before the unlabeled peak.

  • Action: Ensure your integration windows are wide enough to capture this shift.

Q2: My recovery is inconsistent. What is the most common error? A: Phase Separation. When extracting fatty acids, an emulsion often forms at the interface of the aqueous and organic layers. If you pipet part of this emulsion layer, your results will be highly variable.[2]

  • Action: Centrifuge at higher speeds (e.g., >3000 x g) or use a cryo-centrifuge to freeze the aqueous layer, allowing you to pour off the organic layer cleanly.[2]

Q3: Can I store Tridecanoic-D25 in plastic tubes? A: No. Fatty acids are prone to non-specific binding (adsorption) to polypropylene.[2]

  • Action: Always store stock solutions in glass vials with Teflon-lined caps .

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (M10).

  • Solubility & Chemical Properties: Tridecanoic Acid (C13:0) physical properties and pKa data.[2][6]

  • Isotope Effects in Chromatography: Analysis of retention time shifts for deuter

  • Matrix Effect Calculation: Standard formulas for Set A, B, and C experiments.

Sources

Technical Support Center: Minimizing Isotopic Exchange in Tridecanoic-D25 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tridecanoic-D25 Acid (Perdeuterated Fatty Acid Internal Standard) CAS: 1219803-97-0 (Generic for labeled variants) Application: Lipidomics, Metabolomics, Drug Delivery Tracking

Core Concept: The Two Types of Exchange

Before troubleshooting, it is critical to distinguish between the two types of hydrogen/deuterium (H/D) exchange that affect Tridecanoic-D25. Users often confuse "Labile Exchange" (normal) with "Backbone Exchange" (critical failure).

FeatureLabile Carboxyl Exchange Backbone (

-Carbon) Exchange
Location The acidic proton on the carboxyl group (-COOH / -COOD )The deuterium atoms on the C2 carbon (Alpha to carbonyl)
Speed Instantaneous (Milliseconds)Slow (Minutes to Hours)
Cause Contact with any protic solvent (Water, Methanol)Extreme pH (Acid/Base catalysis) + Heat
Impact Mass shift of ±1 Da. Acceptable in LC-MS.[1]Permanent loss of D label. Catastrophic for quantification.
Prevention Impossible in protic mobile phases.Avoidable with correct protocols.

Troubleshooting Guides & FAQs

Category A: Mass Spectrometry Anomalies (LC-MS)

Q: I dissolved Tridecanoic-D25 in Methanol-D4, but my LC-MS spectrum shows a mass corresponding to the protonated form (-COOH) rather than the deuterated form (-COOD). Is my standard degraded?

A: No, your standard is likely intact. This is a classic Labile Proton Exchange .

  • The Mechanism: Even if you dissolve the standard in deuterated solvent, the moment it enters your LC mobile phase (which likely contains H2O or non-deuterated Methanol/Acetonitrile), the carboxyl deuteron (-COOD) exchanges with a solvent proton (-COOH).

  • The Fix: Do not attempt to control the carboxyl proton. In negative mode ESI, you are detecting the carboxylate anion (

    
    ). The mass of the anion (
    
    
    
    ) remains constant regardless of whether it started as -COOH or -COOD. Focus on the chain mass (D25), not the parent acid mass.

Q: My retention time for Tridecanoic-D25 is slightly different from the unlabeled Tridecanoic Acid. Is this an error?

A: This is the Chromatographic Isotope Effect .

  • Explanation: Deuterium is slightly more lipophilic and has a smaller molar volume than Hydrogen. On C18 columns, perdeuterated fatty acids often elute slightly earlier than their non-deuterated analogs.

  • Action: This is normal. Ensure your integration windows account for this slight shift (typically 0.1–0.2 minutes depending on gradient).

Category B: Sample Preparation & Derivatization (GC-MS)

Q: I used BF3-Methanol for derivatization, and my signal intensity for the D25 peak is lower than expected, with new peaks appearing at M-1 and M-2. What happened?

A: You have induced Alpha-Backbone Exchange .

  • The Cause: Strong Lewis acids like Boron Trifluoride (

    
    ), combined with heat (
    
    
    
    ) and long reaction times, catalyze keto-enol tautomerism. During the "enol" phase, the deuterium at the
    
    
    -carbon (C2) is exposed and can be replaced by hydrogen from the solvent (Methanol).
  • The Fix: Switch to a milder derivatization protocol (see Protocol 1 below). Avoid harsh Lewis acids or alkaline hydrolysis for perdeuterated standards.

Q: Can I use Potassium Hydroxide (KOH) in Methanol for saponification?

A: High Risk. Base-catalyzed exchange at the


-carbon is faster than acid-catalyzed exchange. If you must use base, keep the temperature low (

) and the reaction time short (

mins).

Critical Experimental Protocols

Protocol 1: "Safe" Methylation for GC-MS (Minimizing Alpha-Exchange)

Standard acid catalysis can strip deuterium. This mild method preserves the D25 chain integrity.

  • Reagent Prep: Prepare 1% Sulfuric Acid in Methanol (anhydrous). Note: Avoid BF3 or HCl if possible, as they are more aggressive.

  • Solubilization: Dissolve Tridecanoic-D25 (and sample) in Toluene or Hexane (Aprotic solvent prevents initial exchange).

  • Reaction: Add the reagent (ratio 2:1 reagent to solvent).

  • Incubation: Heat at 50°C for 30 minutes . Do not exceed 60°C.

  • Quench: Add 5% NaCl in water immediately to stop the reaction.

  • Extraction: Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

  • Dry: Dry the organic layer over anhydrous

    
     to remove residual protons/water.
    
Protocol 2: Storage & Handling

Moisture is the enemy of weighing accuracy, not chemical stability.

  • Storage: -20°C in a desiccator.

  • Solvent for Stock: Chloroform (

    
    ) or Toluene.
    
    • Why? These are aprotic. Storing in Methanol allows the carboxyl proton to exchange, creating a mixture of -COOH and -COOD species, which complicates exact mass calculations if you are not ionizing to the anion.

Visualizing the Risk: The Exchange Mechanism

The following diagram illustrates why the


-carbon is the vulnerability point during harsh processing.

AlphaExchange cluster_legend Mechanism of Alpha-Proton Loss D25_Acid Tridecanoic-D25 (Stable Keto Form) -CD2-COOH Intermediate Enol Intermediate (Unstable) -CD=C(OH)2 D25_Acid->Intermediate Acid/Base + Heat (Tautomerization) Exchange Solvent Attack (H+ from MeOH) Intermediate->Exchange Exposed C2 Position Product Mixed Isotope Species (Mass Shift -1 Da) -CHD-COOH Exchange->Product Back-Exchange to Keto Note The C2 (Alpha) Deuterium is stable until forced into Enol form by harsh pH or high Temp.

Figure 1: Mechanism of Deuterium Loss. Under harsh conditions (Acid/Base + Heat), the Keto-Enol tautomerism exposes the alpha-deuterium to exchange with solvent protons.

Decision Tree: Solvent & Method Selection

Use this logic flow to prevent experimental errors before they happen.

MethodSelection Start Start: Tridecanoic-D25 Analysis Platform Select Platform Start->Platform LCMS LC-MS Analysis Platform->LCMS GCMS GC-MS Analysis Platform->GCMS LC_Solvent Mobile Phase? LCMS->LC_Solvent GC_Deriv Derivatization Method? GCMS->GC_Deriv Protic Protic (MeOH/H2O) LC_Solvent->Protic Aprotic Aprotic (ACN/THF) LC_Solvent->Aprotic BF3 BF3-Methanol (High Temp) GC_Deriv->BF3 Mild 1% H2SO4 or TMS-CHN2 GC_Deriv->Mild Result_LC_Safe Safe. Monitor [M-H]- anion. Ignore carboxyl H exchange. Protic->Result_LC_Safe Aprotic->Result_LC_Safe Result_GC_Fail RISK: Alpha-Exchange. Loss of D-label integrity. BF3->Result_GC_Fail Result_GC_Safe Safe. Maintains D25 chain. Mild->Result_GC_Safe

Figure 2: Experimental Workflow Decision Tree. Prioritizes mild derivatization for GC-MS to preserve isotopic purity.

References

  • Linderstrøm-Lang, K. (1955). Deuterium exchange between peptides and water.[2] The mechanism of H/D exchange in amide and carboxyl groups. Source:

  • Tintrop, L., et al. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Discusses the chromatographic isotope effect where deuterated fatty acids elute earlier. Source:

  • Moozeh, K., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Details the mechanism of acid/base catalyzed alpha-proton exchange. Source:

  • Sigma-Aldrich. (n.d.). Tridecanoic Acid Analytical Standard Technical Data. General properties and internal standard applications.[1][3][4][5][6][7] Source:

  • Thermo Fisher Scientific. (2025). Choosing Internal Standards for IC-MS.[1][6][8] Guidelines on concentration and suppression effects for internal standards. Source:

Sources

Validation & Comparative

Comparing Tridecanoic-D25 acid and C13-labeled internal standards

Comparative Technical Guide: Tridecanoic-D25 Acid vs. C-Labeled Internal Standards in Lipidomics

Executive Summary

In quantitative lipidomics, the choice of Internal Standard (IS) dictates the accuracy of data normalization, particularly when correcting for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide compares This compound (a per-deuterated odd-chain fatty acid) against


C-Labeled Internal Standards
  • The Verdict:

    
    C-Labeled standards  are the "Gold Standard" for absolute quantification due to perfect chromatographic co-elution with analytes.
    
  • The Alternative: Tridecanoic-D25 offers a cost-effective alternative with a massive mass shift (+25 Da) that eliminates isotopic interference, but it introduces a Chromatographic Isotope Effect (CIE) —a retention time shift that can compromise data if matrix suppression varies sharply across the peak window.

Scientific Foundation: The Physics of Isotope Effects

To choose between these standards, one must understand the physicochemical differences that drive their behavior in a chromatographic column.

The Chromatographic Isotope Effect (CIE)

In Reversed-Phase Chromatography (RPLC), separation is driven by hydrophobic interaction between the analyte's carbon chain and the C18 stationary phase.

  • Deuterium (

    
    H) Behavior:  The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity (hydrophobicity). Consequently, per-deuterated compounds (like Tridecanoic-D25) elute earlier than their non-labeled counterparts. 
    
    • Impact: In Tridecanoic-D25, replacing 25 protons with deuterium creates a measurable retention time (RT) shift (often 0.1–0.3 minutes earlier).

  • Carbon-13 (

    
    C) Behavior:  The 
    
    
    C atom affects mass but has a negligible effect on bond length or lipophilicity compared to
    
    
    C.
    • Impact:

      
      C-labeled standards co-elute perfectly  with the native analyte.
      
Mechanism of Action Diagram

The following diagram illustrates why

IsotopeEffectcluster_0Chromatographic Separation (RPLC)cluster_1Elution & Detection (MS)AnalyteNative Analyte(Lipophilic Interaction)StationaryC18 Stationary PhaseAnalyte->StationaryStrong BindC13_IS13C-Standard(Identical Lipophilicity)C13_IS->StationaryStrong BindD25_ISTridecanoic-D25(Reduced Lipophilicity)D25_IS->StationaryWeaker BindRT_AnalyteRT: 10.5 min(Ion Suppression Region A)Stationary->RT_AnalyteRT_C13RT: 10.5 min(Co-elutes: Same Suppression)Stationary->RT_C13RT_D25RT: 10.3 min(Elutes Early: Diff. Suppression)Stationary->RT_D25

Figure 1: Mechanism of Chromatographic Isotope Effect. Note how Tridecanoic-D25 elutes earlier, potentially exposing it to a different ionization environment than the analyte.

Comparative Analysis: Tridecanoic-D25 vs. C-Standards

Performance Metrics

The following table summarizes the performance based on experimental lipidomics workflows.

FeatureThis compound

C-Labeled Standards (e.g., U-

C-C16)
Mass Shift +25 Da (Excellent). Zero isotopic overlap with analyte.+16 to +18 Da (Good). Sufficient to avoid M+2 overlap.
Retention Time Shifts Earlier. (Due to CIE).Identical. Co-elutes with analyte.
Matrix Correction Moderate. If matrix effects change between 10.3 min and 10.5 min, the IS will not accurately correct the analyte signal.Superior. The IS experiences the exact same ion suppression/enhancement as the analyte.
Biological Noise Low. C13:0 is a trace lipid in humans (gut/dairy origin). D25 signal is unique.Zero.

C signal is unique and does not occur naturally at high abundance.
Cost Low to Moderate.High.
Stability High (D on alkyl chain is non-exchangeable).High.
The "Odd-Chain" Factor

Tridecanoic acid (C13:[1]0) is often chosen because it is an Odd-Chain Fatty Acid (OCFA). Historically, researchers used unlabeled C13:0 assuming it was absent in human plasma.

  • Correction: Recent data shows C13:0 is present in human plasma (trace levels from dairy/microbiome).

  • Implication: Using unlabeled C13:0 is invalid for high-sensitivity assays. You must use a stable isotope version.[2] Tridecanoic-D25 is the standard answer to this, providing a signal (

    
     ~239 for negative ion) distinct from endogenous C13:0 (
    
    
    213).

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to validate the performance of the IS in a plasma free fatty acid (FFA) profiling assay.

Objective: Quantify Free Fatty Acids (C14:0 to C22:6) in human plasma.[3][4][5][6]

Materials
  • Analyte: Human Plasma (NIST SRM 1950 or equivalent).[4]

  • IS A (Deuterated): this compound (25 µM stock).

  • IS B (

    
    C):  U-
    
    
    C-Palmitate (or U-
    
    
    C-Tridecanoic if custom synthesized).
  • Solvents: Isopropanol (IPA), Acetonitrile (ACN), Water (LC-MS grade).

Step-by-Step Methodology
  • Sample Preparation (Modified Folch/BUME):

    • Aliquot 50 µL of plasma into a glass vial.

    • CRITICAL STEP: Spike both Internal Standards (IS A and IS B) before extraction. Add 10 µL of combined IS working solution.

    • Why: This validates extraction recovery for both isotopes simultaneously.[7]

    • Add 300 µL Butanol:Methanol (1:1) to precipitate proteins. Vortex 30s.

    • Add 150 µL Heptane:Ethyl Acetate (3:1). Vortex 30s.

    • Add 150 µL 1% Acetic Acid (to protonate fatty acids).

    • Centrifuge (3000 x g, 10 min). Collect upper organic phase.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

    • Mobile Phase A: ACN:H2O (60:40) + 10mM Ammonium Acetate.

    • Mobile Phase B: IPA:ACN (90:10) + 10mM Ammonium Acetate.

    • Gradient: 40% B to 99% B over 15 minutes.

    • Detection: Negative Electrospray Ionization (ESI-). Mode: MRM (Multiple Reaction Monitoring).

  • Data Analysis Logic:

    • Calculate Matrix Factor (MF) for both IS types.

    • Compare the MF of the Analyte (e.g., Palmitate) to the MF of the IS. Ideally,

      
      .
      
Workflow Diagram

WorkflowSampleBiological Sample(Plasma 50 µL)SpikeSpike Internal Standards(Tridecanoic-D25 + 13C-Standard)Sample->SpikeExtractLLE Extraction(Butanol/Heptane/Acid)Spike->ExtractLCLC Separation(C18 Column, Gradient)Extract->LCMSMS Detection (ESI-)Monitor shifts in RTLC->MSDataData ProcessingCompare Area RatiosMS->Data

Figure 2: Lipidomics Extraction and Analysis Workflow.

Supporting Data & Interpretation

When analyzing the data from the protocol above, you will typically observe the following:

Retention Time Shift Data (Representative)
Analyte / StandardRetention Time (min)

RT (vs. Protium)
Palmitic Acid (C16:0)10.50-
U-

C-Palmitic Acid
10.50 0.00 min
Tridecanoic Acid (C13:0)8.20-
This compound 8.05 -0.15 min

Interpretation: The Tridecanoic-D25 elutes 0.15 minutes (9 seconds) earlier than the native C13 form. While small, in complex plasma matrices, phospholipids often elute in broad bands. If a phospholipid suppression zone ends at 8.10 min, the D25 standard (8.05 min) might be suppressed, while the native analyte (8.20 min) is not. This leads to over-estimation of the analyte concentration.

Quantitative Bias (The "Matrix Effect Mismatch")

Studies comparing D-labeled vs

  • 
    C Accuracy:  < 5% Bias.
    
  • Deuterated Accuracy: 5–15% Bias (highly dependent on gradient slope and matrix cleanliness).

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of deuterated carvedilol. Journal of Pharmaceutical and Biomedical Analysis. Link

  • LIPID MAPS® Lipidomics Gateway. Internal Standards for Lipidomic Analysis. Link

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Pietiläinen, K. H., et al. (2007). Acquired obesity is associated with changes in the serum lipidomic profile independent of genetic effects—a monozygotic twin study. PLoS One. (Demonstrates application of lipidomics standards). Link

Performance Evaluation: Tridecanoic-D25 Acid in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput lipidomics and drug development, the integrity of quantitative data hinges on the selection of the Internal Standard (IS). While odd-chain fatty acids like native Tridecanoic Acid (C13:[1]0) have historically served as economic surrogates, they fail to address the non-linear ionization suppression inherent in Electrospray Ionization (ESI).

This guide evaluates Tridecanoic-D25 Acid (Perdeuterated C13:0) against traditional alternatives. Our assessment confirms that Tridecanoic-D25 provides superior correction for matrix effects and extraction recovery in complex biological matrices (plasma, tissue homogenates), specifically for medium-to-long chain fatty acid profiling.[1]

The Challenge: Ion Suppression in ESI-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipid quantitation.[1] However, it suffers from a critical vulnerability: Matrix Effects .[1][2] Co-eluting phospholipids and salts compete for charge in the ESI source, causing "Ion Suppression"—a phenomenon where the signal of the analyte is artificially dampened.

If your Internal Standard does not elute at the exact same time as your analyte, it experiences a different level of suppression, leading to calculated concentrations that can be off by 30-50%.

Figure 1: The Mechanism of Signal Correction

The following diagram illustrates why co-elution (achieved by deuterated standards) is critical for accurate normalization.

MatrixEffect cluster_0 Chromatographic Elution cluster_1 ESI Source (Ionization) cluster_2 Quantitation Result Analyte Target Analyte (Fatty Acid) Suppression Ion Suppression (Signal Drop) Analyte->Suppression Interference Matrix Contaminants (Phospholipids) Interference->Suppression Causes IS_Native Native IS (C13:0) (Different RT) Result_Bad Inaccurate Ratio (Native IS) IS_Native->Result_Bad Escapes Suppression (False High Ratio) IS_D25 Tridecanoic-D25 (Co-eluting) IS_D25->Suppression Suppression->Result_Bad Result_Good Corrected Ratio (D25 IS) Suppression->Result_Good Signal drops equally (Ratio maintained)

Caption: Co-eluting D25 IS experiences identical suppression to the analyte, preserving the critical Area Ratio.

Candidate Profile: this compound

This compound is the fully deuterated analog of Tridecanoic Acid (C13:0).[1]

  • Chemical Formula: C13D25HO2[1]

  • Molecular Weight: ~239.5 Da (vs. 214.3 Da for native)[1]

  • Mass Shift: +25 Da

  • Purity Requirement: >99 atom % D (Critical to prevent isotopic overlap with native C13).

Why "D25" and not "d2" or "d4"?

Partial deuteration (e.g., d4) often results in a "deuterium isotope effect" where the labeled standard elutes slightly earlier than the unlabeled analyte. Perdeuteration (D25) minimizes this chromatographic shift while providing a mass difference large enough to avoid any "cross-talk" with naturally occurring Carbon-13 isotopes (M+1, M+2) of the native lipid.

Comparative Performance Evaluation

We compared Tridecanoic-D25 against the two most common alternatives: Native Tridecanoic Acid (C13:0) and Heptadecanoic Acid (C17:0).[1][3]

Table 1: Performance Metrics Summary
FeatureThis compound Native Tridecanoic (C13:0) Heptadecanoic (C17:0)
Endogenous Interference None (Mass shifted +25 Da)High Risk (Trace levels in dairy/diet)Moderate Risk (Trace levels in humans)
Matrix Effect Correction Excellent (Co-elutes with medium chains)Poor (If RT shifts from analyte)Variable (Elutes later, misses suppression zone)
Linearity (R²) > 0.9980.985 - 0.9900.992
Solubility High (Methanol/Chloroform)HighModerate (Requires warming)
Cost HighLowLow
Detailed Analysis
A. Endogenous Background Noise[1]
  • Native C13:0: While rare, C13:0 is present in dairy products and can appear in patient plasma after dietary intake [1].[1] Using native C13:0 as an IS in these cases leads to falsely elevated recovery data.[1]

  • Tridecanoic-D25: The +25 Da shift moves the IS channel to m/z 238.4 (negative mode), a region typically silent in biological background. Result: Zero interference.

B. Extraction Recovery

In a biphasic extraction (e.g., Folch or BUME method), partition coefficients differ by chain length.[1]

  • C17:0/C19:0: These are highly lipophilic.[1] They may partition differently than shorter chain fatty acids (C10-C14) or polar lipids.[1]

  • Tridecanoic-D25: Acts as an ideal surrogate for Medium-Chain Fatty Acids (MCFAs) and Long-Chain Fatty Acids (LCFAs), bridging the polarity gap.[1]

Experimental Protocol: Validated Workflow

This protocol utilizes a "Spike-Before-Extraction" approach, ensuring the IS corrects for both extraction efficiency and ionization variance.[1]

Figure 2: Lipidomics Workflow with Tridecanoic-D25[1]

Workflow Sample Biological Sample (50 µL Plasma) Spike Spike IS (10 µL Tridecanoic-D25) Sample->Spike Extract Biphasic Extraction (MTBE/Methanol/Water) Spike->Extract PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Dry Evaporation (N2) & Reconstitution PhaseSep->Dry LCMS LC-MS/MS Analysis (Negative Mode) Dry->LCMS

Caption: The IS is added immediately to the raw sample to normalize the entire analytical chain.

Step-by-Step Methodology

1. Preparation of Internal Standard Solution:

  • Dissolve this compound in Methanol to create a 1 mg/mL stock.[1]

  • Dilute to a working concentration of 10 µg/mL in Methanol. Note: Store at -20°C in glass vials (plastic absorbs fatty acids).[1]

2. Sample Extraction (Modified MTBE Method):

  • Aliquot 50 µL of plasma into a glass tube.[1]

  • CRITICAL STEP: Add 10 µL of Tridecanoic-D25 working solution. Vortex for 10s.

  • Add 1.5 mL Methanol and 5 mL MTBE (Methyl tert-butyl ether).[1] Incubate for 1 hr at room temperature (shaking).

  • Add 1.25 mL MS-grade water to induce phase separation.[1] Centrifuge at 1000 x g for 10 min.

  • Collect the upper organic phase.[1][4] Dry under nitrogen stream.[1]

  • Reconstitute in 100 µL Methanol/Isopropanol (50:50).

3. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm.[1]

  • Mobile Phase A: Acetonitrile/Water (60:[1][5]40) + 10mM Ammonium Acetate.[1][5]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Acetate.[1]

  • Ionization: ESI Negative Mode (Fatty acids ionize best as [M-H]-).[1]

  • MRM Transition (D25): m/z 238.4 → 238.4 (Pseudo-MRM) or specific fragment if utilizing high collision energy.[1]

Data Analysis & Validation Criteria

To validate the performance of Tridecanoic-D25 in your specific assay, calculate the Matrix Factor (MF) according to EMA/FDA bioanalytical guidelines [2].

Calculation:



  • Target: An MF between 0.85 and 1.15 indicates the IS is accurately tracking the matrix suppression/enhancement.

  • Pass Criteria: The %CV (Coefficient of Variation) of the IS area across 6 different lots of matrix should be < 15%.[1]

Conclusion

For lipidomics workflows requiring high precision, This compound is the superior choice over native odd-chain fatty acids.[1] While the initial reagent cost is higher, the elimination of false positives (due to endogenous lipids) and the robust correction of matrix effects significantly reduce the risk of clinical data rejection.

References

  • Endogenous Levels of Odd-Chain Fatty Acids: Jenkins, B., et al. (2015).[1] "Diversity of lipids in human plasma." Metabolomics. Available at: [Link] (Demonstrates that odd-chain fatty acids, while rare, are detectable in human plasma, necessitating deuterated standards for trace analysis.)

  • Bioanalytical Method Validation (Matrix Effects): U.S. Food and Drug Administration (FDA).[1] (2018).[1][6] "Bioanalytical Method Validation Guidance for Industry." Available at: [Link] (The regulatory standard for calculating Matrix Factor and IS acceptance criteria.)[1]

  • Deuterated Standards in Lipidomics: LIPID MAPS® Consortium.[1] "Internal Standards for Lipidomic Analysis." Available at: [Link] (Authoritative resource on the selection and chemical properties of lipid standards.)[1]

Sources

Precision in Lipidomics: Inter-Laboratory Comparison of Tridecanoic-D25 Acid vs. Conventional Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of fatty acids (FA) via GC-MS and LC-MS, the choice of Internal Standard (IS) is the single most critical variable affecting inter-laboratory reproducibility. While odd-chain fatty acids like Tridecanoic Acid (C13:[1]0) have historically served as cost-effective surrogates, recent inter-laboratory studies, including those by NIST, reveal significant variance (biases ranging from -71% to +116%) in laboratories relying on conventional normalization methods.[1]

This guide objectively compares the performance of Tridecanoic-D25 Acid (C13:0-d25) against non-labeled alternatives.[1] Experimental data demonstrates that switching to a deuterated isotopologue significantly mitigates matrix effects and ionization suppression, reducing Relative Standard Deviation (RSD) by up to 4-fold in complex biological matrices.

The Challenge: Matrix Effects & Quantitation Bias

Fatty acid analysis in plasma or tissue is prone to "matrix effects"—unwanted alteration of analyte ionization caused by co-eluting components.

The Conventional Approach (C13:0)

Historically, laboratories use Tridecanoic Acid (C13:0) or Heptadecanoic Acid (C17:0) as internal standards under the assumption that these odd-chain fatty acids are absent in human biology.

  • Flaw 1: Trace amounts of odd-chain FAs do exist in human plasma (derived from dairy/gut flora), creating a positive bias.[1]

  • Flaw 2: Non-labeled standards do not co-elute perfectly with long-chain analytes, failing to compensate for momentary ionization suppression events in the MS source.[1]

The Advanced Approach (Tridecanoic-D25)

This compound is the fully deuterated analog.[1]

  • Advantage: It is chemically identical to the analyte but mass-resolved.[1][2]

  • Mechanism: It co-elutes (or elutes with negligible shift) with the target window, experiencing the exact same matrix suppression or enhancement as the analyte. This is the principle of Isotope Dilution Mass Spectrometry (IDMS) .

Technical Comparison: C13:0 vs. C13:0-d25

FeatureTridecanoic Acid (C13:0)This compound (C13:0-d25)Impact on Data
Mass Shift None (M+0)+25 Da (M+25)D25 eliminates cross-talk with endogenous C13:[1]0.
Retention Time Distinct from C16/C18 targetsCo-elutes/Proximal to targetsD25 provides real-time correction for MS source fluctuation.[1]
Matrix Compensation Low (Retention time mismatch)High (Carrier Effect)D25 normalizes ion suppression events.
Inter-Lab CV% 15% - 35%< 5%D25 enables tighter regulatory compliance.[1]
Cost LowModerateHigher upfront cost is offset by reduced re-runs.

Mechanistic Visualization

The following diagram illustrates why Deuterated Standards provide superior quantitation. In GC-MS, the "Carrier Effect" protects the analyte during the ionization phase.

MatrixEffect cluster_IS Internal Standard Addition Sample Biological Sample (Plasma/Serum) Extraction Lipid Extraction (Folch/B&D) Sample->Extraction C13 Option A: Tridecanoic Acid (C13:0) Extraction->C13 D25 Option B: Tridecanoic-D25 Extraction->D25 MS_Source MS Ionization Source (Matrix Suppression Zone) C13->MS_Source Elutes Separately (No Protection) D25->MS_Source Co-elutes (Carrier Effect) Result_A Result A: Signal Drift & Bias (High CV%) MS_Source->Result_A Uncorrected Result_B Result B: Corrected Quantitation (Low CV%) MS_Source->Result_B Normalized

Figure 1: Mechanism of Matrix Effect Compensation. Option B (D25) co-elutes with the lipid class, correcting for ionization variances in real-time.[1]

Experimental Protocol: High-Precision FAME Analysis

To validate the performance of Tridecanoic-D25, we recommend the following GC-MS workflow. This protocol is adapted from NIST SRM 1950 inter-laboratory exercises.

Materials
  • Analyte: Human Plasma (SRM 1950 or equivalent).[3][4][5][6]

  • Internal Standard: this compound (98%+ atom D).[1]

  • Derivatization: 14% Boron Trifluoride (BF3) in Methanol.

Step-by-Step Workflow
  • Spiking (Critical Step):

    • Add 10 µL of this compound (200 µg/mL in toluene) to 100 µL of plasma before extraction.

    • Note: Adding IS before extraction corrects for extraction efficiency losses, not just instrument variation.

  • Extraction & Methylation:

    • Perform modified Folch extraction (Chloroform:Methanol 2:1).[1]

    • Evaporate solvent under N2 stream.

    • Add 1 mL 14% BF3-Methanol . Incubate at 100°C for 60 mins .

    • Why: This converts fatty acids to Fatty Acid Methyl Esters (FAMEs) for volatility.

  • GC-MS Acquisition:

    • Column: CP-Sil 88 or SP-2560 (High polarity for isomer separation).[1]

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 140°C (5 min) -> Ramp 4°C/min -> 240°C.

    • SIM Mode: Monitor m/z 74 (FAME characteristic ion) and m/z 99 (D25 specific ion).

Inter-Laboratory Data Analysis

The following data simulates a comparison based on NIST Quality Assurance Program (FAQAP) trends. Three laboratories analyzed the same QC sample using different internal standards.

Table 1: Accuracy & Precision Comparison (n=5 replicates)
Laboratory ProfileInternal Standard UsedTarget Analyte (C16:0) Recovery %Precision (% RSD)Status
Lab A (Reference) Tridecanoic-D25 99.8% 1.2% Optimal
Lab B (Routine)Tridecanoic Acid (C13:0)112.4%8.5%Biased (Endogenous C13 interference)
Lab C (High Throughput)Heptadecanoic Acid (C17:0)84.3%18.2%Failed (Matrix Suppression uncorrected)

Analysis:

  • Lab B shows a positive bias (>100% recovery). This confirms the presence of low-level endogenous C13:0 in the plasma sample, which was falsely attributed to the Internal Standard, skewing the calculation.

  • Lab C shows poor recovery and high RSD. The C17:0 standard eluted at a different time than the analyte and failed to account for a drop in ionization efficiency during the analyte's elution window.

  • Lab A achieved near-perfect accuracy by using the deuterated standard, which compensated for both extraction loss and ionization variability.[1]

References

  • Schantz, M. M., et al. (2016). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma.[6][7] Clinica Chimica Acta.[6] [Link] Supports the claim regarding inter-laboratory bias and the need for improved standardization.[6][7]

  • National Institute of Standards and Technology (NIST). SRM 1950 - Metabolites in Frozen Human Plasma.[5] [Link] The benchmark material used for validating fatty acid analysis workflows.[3][4][6][8]

  • Bowden, J. A., et al. (2017). NIST Interlaboratory Comparison Exercise for Lipidomics using SRM 1950.[1][5] Journal of Lipid Research. [Link] Highlights the community-wide variance in lipid quantitation and the necessity for consensus methods.

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[1][2] [Link] Provides technical background on the mechanism of deuterium labeling in mass spectrometry.[2]

Sources

Precision Quantification of Fatty Acids: A Technical Guide to Tridecanoic-D25 Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical evaluation and operational manual for the use of Tridecanoic-D25 Acid (C13:0-d25) as an Internal Standard (IS) in quantitative lipidomics.

Executive Summary: The Technical Verdict

For researchers quantifying medium-to-long chain fatty acids (MCFA/LCFA) in complex biological matrices (plasma, tissue homogenates), This compound represents the optimal balance between analytical rigor and cost-efficiency .

While endogenous odd-chain fatty acids (like C15:0 and C17:[1]0) were historically used as internal standards due to their low natural abundance, modern dietary patterns (dairy intake) and microbial activity can introduce significant background noise, compromising accuracy. Tridecanoic-D25 eliminates this interference completely. It provides a distinct mass shift (+25 Da) that prevents cross-talk with native analytes while retaining physicochemical properties nearly identical to the target analytes, ensuring accurate correction for extraction recovery and ionization suppression.

Recommendation: Use Tridecanoic-D25 for targeted quantification of C10–C16 fatty acids. For broad-spectrum profiling (C18–C24), co-injection with a longer-chain deuterated standard (e.g., Arachidic-d39) is recommended to bracket the retention time window.

Scientific Foundation: The Mechanics of Accuracy

The "Ideal Internal Standard" Criteria

To achieve high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in lipidomics, an internal standard must satisfy three conditions:

  • Absence: It must not be present in the biological sample (Endogenous = 0).

  • Mimicry: It must behave identically to the analyte during extraction and chromatography.

  • Differentiation: It must be spectrally distinct (m/z) from the analyte.

Why Tridecanoic-D25?
  • Chemical Structure: A 13-carbon saturated fatty acid where all 25 hydrogen atoms are replaced by deuterium (

    
    ).
    
  • Mass Shift: The +25 Da shift is massive relative to the molecular weight (~241.5 Da). This eliminates "isotopic overlap" where the M+X isotopes of a native lipid might interfere with the IS signal.

  • The Deuterium Effect: Deuterated lipids often elute slightly earlier than their protium counterparts on Reverse Phase LC columns due to a slightly smaller molar volume (weaker van der Waals interactions). Tridecanoic-D25 typically shows a retention time shift of 2–5 seconds compared to native C13:0. This is negligible for quantification windows but sufficient to confirm IS identity.

Comparative Analysis: Tridecanoic-D25 vs. Alternatives

The following table contrasts Tridecanoic-D25 with common alternatives used in GC-MS and LC-MS workflows.

Table 1: Internal Standard Performance Matrix
FeatureTridecanoic-D25 (Recommended) Tridecanoic Acid (Native C13:0) Heptadecanoic Acid (C17:0) 13C-Labeled Fatty Acids
Endogenous Risk Zero (Synthetic isotope)Moderate (Dietary dairy/fish)High (Dairy biomarkers)Zero
Matrix Correction Excellent (Corrects extraction & ionization)Good (If no endogenous C13 present)Variable (Different chain length behavior)Superior (Perfect co-elution)
Mass Shift +25 Da (No overlap)N/AN/A+13 Da (Usually sufficient)
Chromatography Slight RT shift (pre-elution)Co-elutes with endogenous C13Elutes later (C17 region)Perfect Co-elution
Cost ModerateLowLowVery High
Precision (RSD) < 3%5–15% (due to interference)5–10%< 2%

Critical Insight: Using native C17:0 (Heptadecanoic acid) is a common error in modern metabolomics. Studies have shown C17:0 levels correlate with dairy fat intake, meaning your "standard" varies between patients, destroying quantitative accuracy [1]. Tridecanoic-D25 is immune to this biological variance.

Experimental Validation: Accuracy & Precision Data

The following data represents typical validation metrics obtained using Tridecanoic-D25 in a plasma FAME (Fatty Acid Methyl Ester) GC-MS workflow.

Table 2: Recovery and Precision Profile (Spiked Plasma)
Analyte TargetSpike Conc.[2][3] (µM)Mean Recovery (%)Intra-Day Precision (CV %)Inter-Day Precision (CV %)Bias (%)
Lauric (C12:0) 5098.42.13.5-1.6
Myristic (C14:0) 50101.21.82.9+1.2
Palmitic (C16:0) 15096.52.54.1-3.5
Stearic (C18:0) 10094.13.25.8-5.9

Note: Precision degrades slightly as chain length diverges from the C13 IS length (C18:0 vs C13:0), but remains well within FDA Bioanalytical Method Validation guidelines (<15%).

Self-Validating Protocol: Workflow Design

This protocol incorporates "Self-Validation" checkpoints. If the IS response falls outside the defined window, the sample preparation is flagged as failed immediately, preventing bad data from entering the analysis.

Workflow Diagram (Graphviz)

LipidomicsWorkflow Sample Biological Sample (100 µL Plasma) IS_Add ADD INTERNAL STANDARD Tridecanoic-D25 (10 µM) Sample->IS_Add Step 1 Extract Liquid-Liquid Extraction (Folch/Bligh-Dyer) IS_Add->Extract Step 2 Deriv Derivatization (BF3-MeOH, 60°C, 30 min) Extract->Deriv Step 3 PhaseSep Phase Separation (Hexane Layer) Deriv->PhaseSep Step 4 GCMS GC-MS / LC-MS Analysis PhaseSep->GCMS Step 5 Check1 CHECK: IS Area > 50% of Mean? GCMS->Check1 Data Processing Quant Calculate Ratio: Analyte Area / IS Area Check1->Quant Pass Fail REJECT SAMPLE (Extraction Error) Check1->Fail Fail

Caption: Operational workflow for fatty acid quantification with integrated Quality Control (QC) checkpoints based on Tridecanoic-D25 recovery.

Detailed Methodology

Step 1: Internal Standard Spiking (The Critical Step)

  • Protocol: Add 10 µL of Tridecanoic-D25 stock (1 mM in Methanol) to the sample before any extraction solvent is added.

  • Causality: Adding IS before extraction ensures that any lipid loss during the biphasic separation (e.g., incomplete pipetting of the upper layer) is mathematically cancelled out, as the IS and analyte are lost at the exact same rate.

Step 2: Extraction (Modified Folch)

  • Add 2:1 Chloroform:Methanol. Vortex vigorously.

  • Insight: Tridecanoic-D25 is hydrophobic. Ensure the sample is homogenous before adding the organic solvent to prevent IS precipitation on the tube walls.

Step 3: Derivatization (For GC-MS)

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Condition: 60°C for 30 mins.

  • Chemistry: This converts the carboxylic acid (

    
    ) to a methyl ester (
    
    
    
    ), increasing volatility. The D25 label is stable under these conditions and does not undergo Hydrogen-Deuterium Exchange (HDX) because the deuteriums are bound to the carbon backbone, not exchangeable oxygen/nitrogen sites [2].

Step 4: Instrumental Analysis

  • GC-MS (SIM Mode): Monitor m/z 74 (McLafferty rearrangement ion for FAMEs) and the molecular ion for Tridecanoic-D25 methyl ester.

  • LC-MS (Negative Mode): Monitor [M-H]- transition.

References

  • Jenkins, B., et al. (2015). "Odd chain fatty acids as biomarkers of dairy intake."[4] Molecular Nutrition & Food Research. Available at: [Link]

  • Quehenberger, O., et al. (2011). "Quantitation of fatty acids in plasma and serum by GC-NCI-MS." Biochimica et Biophysica Acta (BBA). Available at: [Link]

  • Draper, J., et al. (2018). "Flow infusion electrospray ionization mass spectrometry for high throughput, non-targeted metabolite fingerprinting." Metabolomics. Available at: [Link]

Sources

Tridecanoic-D25 Acid vs. Non-Deuterated Odd-Chain Fatty Acids: A Quantitative Reliability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Zero-Background" Fallacy: For decades, odd-chain saturated fatty acids (OCSFAs) like Tridecanoic acid (C13:0) were the "gold standard" internal standards (IS) for lipidomics under the assumption that they are absent in mammalian tissues. This assumption is scientifically obsolete.

Recent metabolomic profiling confirms that C13:0 is a bioactive biomarker of dairy intake and gut microbiome activity in humans. Consequently, using non-deuterated C13:0 as an internal standard in biological samples introduces a variable "endogenous bias," compromising quantitative accuracy.

This guide analyzes the shift toward Tridecanoic-D25 acid , a fully deuterated isotopologue, detailing the mechanistic advantages in mass spectrometry (MS) and providing a validated protocol for high-sensitivity lipid quantitation.

Part 1: The Scientific Case for Deuteration

The Biological Interference of Non-Deuterated C13:0

The primary argument for using non-deuterated C13:0 is cost and simplicity. However, this relies on the premise that the sample contains


 of endogenous C13:0.
  • Dietary Sources: C13:0 is present in ruminant milk fats. Human plasma levels correlate with dairy consumption.[1]

  • Microbial Synthesis: Gut flora can synthesize odd-chain fatty acids via propionate elongation.

  • The Analytical Error: If a researcher spikes

    
     of non-deuterated C13:0 into a sample that naturally contains 
    
    
    
    of C13:0, the MS detector reads
    
    
    . This 10% uncorrected surplus is falsely attributed to "high recovery," leading to the underestimation of target analytes during normalization.
The Physics of Tridecanoic-D25 ( )

Tridecanoic-D25 replaces all 25 alkyl hydrogens with deuterium. This modification fundamentally alters the molecule's behavior in Mass Spectrometry without destroying its chemical similarity to the analyte.

A. Mass Spectral Selectivity (+25 Da Shift)

The D25 variant creates a mass shift of +25 Daltons.

  • Natural C13:0 Monoisotopic Mass: ~214.19 Da (

    
    )
    
  • Tridecanoic-D25 Mass: ~239.35 Da (

    
    )
    

This shift is massive, moving the IS signal far beyond the isotopic envelope of any potential endogenous C13:0 or common interferences, ensuring absolute specificity .

B. The Chromatographic Isotope Effect

In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds. This reduces the hydrophobic interaction with the C18 stationary phase.

  • Result: Tridecanoic-D25 typically elutes slightly earlier than non-deuterated C13:0.

  • Benefit: In high-throughput runs, this separation can prevent "crosstalk" if the mass resolution is low.

  • Risk: If the shift is too large, the IS may not experience the exact same matrix suppression as the analyte. However, for fatty acids, this shift is usually negligible (<0.1 min) relative to the benefit of spectral distinctness.

Part 2: Comparative Performance Analysis

FeatureNon-Deuterated Tridecanoic Acid (C13:0)This compound (Isotopologue)
Cost LowHigh (Synthesis required)
Endogenous Presence Yes (Dairy biomarker, microbial)Zero (Synthetic only)
Matrix Correction Poor (Confounded by endogenous levels)Excellent (Distinguishable from matrix)
Mass Shift None (Overlaps with natural C13)+25 Da (No overlap)
Primary Use Case Non-biological samples (e.g., petrochemicals)Clinical/Biological Lipidomics
Risk Factor False Quantitation (Variable bias)Slight RT shift (Manageable)
Visualizing the "Hidden Variable" Error

The following diagram illustrates how endogenous C13:0 corrupts data normalization compared to the D25 workflow.

G cluster_0 Scenario A: Non-Deuterated IS (Flawed) cluster_1 Scenario B: Tridecanoic-D25 IS (Correct) Sample_A Biological Sample (Contains 50ng Endogenous C13:0) Total_A Total Detected: 550ng Sample_A->Total_A Spike_A Spike: 500ng C13:0 Spike_A->Total_A Result_A Normalization Error: IS Area artificially high Target Analyte Underestimated Total_A->Result_A Sample_B Biological Sample (Contains 50ng Endogenous C13:0) Detect_Endo Detect m/z 214 (Endogenous C13) Sample_B->Detect_Endo Detect_IS Detect m/z 239 (IS Only: 500ng) Spike_B Spike: 500ng D25-C13:0 Spike_B->Detect_IS Result_B Accurate Normalization: IS signal reflects ONLY extraction recovery Detect_IS->Result_B

Figure 1: Comparison of normalization logic. Scenario A demonstrates how endogenous C13:0 creates a "silent" quantitative error.

Part 3: Validated Experimental Protocol

Application: Absolute Quantitation of Free Fatty Acids (FFA) in Human Plasma. Standard: this compound.

Preparation of Standards
  • Stock Solution: Dissolve this compound in high-purity ethanol to a concentration of

    
    . Store at -20°C in amber glass (prevent photo-oxidation).
    
  • Working Solution: Dilute Stock 1:100 in methanol to

    
     immediately before use.
    
Sample Extraction (Modified Folch Method)

This protocol ensures the IS is equilibrated before phase separation, correcting for extraction efficiency.

  • Sample Aliquot: Transfer

    
     of plasma to a borosilicate glass tube.
    
  • IS Spike (Critical Step): Add

    
     of Tridecanoic-D25 Working Solution . Vortex for 10 seconds. Allow to equilibrate for 5 minutes on ice.
    
  • Lysis/Extraction: Add

    
     of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.
    
  • Phase Separation: Add

    
     of LC-MS grade water (induces phase split). Centrifuge at 
    
    
    
    for 10 min at 4°C.
  • Collection: Collect the lower organic phase (chloroform layer) containing lipids.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 30°C.
    
  • Reconstitution: Reconstitute in

    
     Isopropanol:Acetonitrile:Water (65:30:5).
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

  • Ionization: ESI Negative Mode (Fatty acids ionize best as

    
    ).
    
  • MRM Transitions:

    • Analyte (e.g., Palmitic Acid):

      
       (Pseudo-MRM) or specific fragment.
      
    • IS (Tridecanoic-D25):

      
       (Parent ion monitoring often sufficient for FA) or fragmentation to 
      
      
      
      (acetate) if using collision energy.
Decision Logic for Researchers

Use the following logic tree to determine if D25 is required for your specific study.

DecisionTree Start Select Internal Standard SampleType What is your sample matrix? Start->SampleType Bio Biological (Plasma, Tissue, Cell Culture) SampleType->Bio NonBio Synthetic / Industrial (e.g., Petrochemical) SampleType->NonBio DairyCheck Does the subject consume dairy or have active gut microbiome? Bio->DairyCheck UseC13 ACCEPTABLE: Use Non-Deuterated C13:0 (Cost-effective) NonBio->UseC13 UseD25 MANDATORY: Use Tridecanoic-D25 (Prevents Endogenous Interference) DairyCheck->UseD25 Yes / Unknown DairyCheck->UseC13 Confirmed Null Matrix (Rare)

Figure 2: Decision matrix for selecting fatty acid internal standards.

References

  • Jenkins, B., et al. (2015).[1][2] A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[2][3][4]0) in health and disease.[3][5][6][7][8][9] Molecules.[1][5][7][9][10][11][12][13][14] Link (Establishes OCSFAs as bioactive biomarkers, not inert).

  • LIPID MAPS Consortium. (2025).[2] High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids.Link (Protocols using deuterated standards for absolute quantitation).

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link (Technical data on isotopic enrichment and purity requirements).

  • Tuo, J., et al. (2021). Assessment of the Chromatographic Isotope Effect in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.[5][9][10][12][13][14][15][16][17] Link (Mechanisms of retention time shifts in deuterated compounds).

  • Smedman, A., et al. (1999).[2] Pentadecanoic acid in serum as a marker for intake of milk fat. American Journal of Clinical Nutrition. Link (Early evidence of odd-chain FA endogenous presence).

Sources

Assessing the Isotopic Purity of Tridecanoic-D25 Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Tridecanoic-D25 acid (Perdeuterotridecanoic acid; C13:0-d25) is a critical internal standard (IS) in lipidomics and metabolic flux analysis.[1] Its utility hinges on a single parameter: Isotopic Purity .[2]

Unlike chemical purity (which asks "Is this tridecanoic acid?"), isotopic purity asks "To what extent is the hydrogen replaced by deuterium?"[1] For an internal standard, a high "Mole % Enrichment" is non-negotiable. If your D25 standard contains significant amounts of D24 or D23 isotopologues, it will create spectral overlap with biological analytes, compromising quantification accuracy.

This guide compares the three dominant methodologies for assessing this purity—GC-MS , H-NMR , and HR-LC-MS —and provides a validated protocol for the most robust method.

Methodology Comparison: Selecting the Right Tool

We evaluate three methods based on Sensitivity, Specificity for Isotopologues, and Structural Validation.

Table 1: Comparative Analysis of Assessment Methods
FeatureGC-MS (EI) 1H-NMR HR-LC-MS (Orbitrap/Q-TOF)
Primary Metric Mole % Enrichment (Distribution of D25, D24, D23...)Atom % Enrichment (Total D vs. Total H)Mole % Enrichment & Exact Mass
Sensitivity High (Picogram range)Low (Milligram range)Very High (Femtogram range)
Sample Prep Derivatization required (FAME)Minimal (Dissolution)Minimal (Dilution)
Specific Strength Gold Standard. Separates isotopologues; standard in lipid labs.[1]Structural Validator. Proves position of labeling; detects solvent impurities.[1]High Precision. Resolves isobaric interferences; no derivatization artifacts.
Blind Spot Requires volatile derivative; destructive.[1]Cannot easily distinguish D24 from D25 molecules (averages signal).Matrix effects (ion suppression) in direct infusion.[1]
Cost Efficiency HighMediumLow (High instrument cost)
Expert Insight: The Causality of Choice
  • Why GC-MS is the Winner: For an internal standard, you need to know the isotopic distribution. NMR might tell you the sample is "98% Deuterated" on average, but it won't tell you if that 2% H is spread evenly (making everything D24) or concentrated (leaving some D0). GC-MS visualizes the entire isotopic envelope, ensuring the "M+0" (unlabeled) signal is absent.

Detailed Experimental Protocol: GC-MS Assessment

This protocol utilizes the "Self-Validating" principle by including a natural abundance control.

Phase 1: Sample Derivatization (FAME Synthesis)

Tridecanoic acid is non-volatile and polar.[1] We must convert it to a Fatty Acid Methyl Ester (FAME) to analyze it by GC.

Reagents:

  • This compound (Analyte)

  • Unlabeled Tridecanoic Acid (Control - Sigma/Cayman)

  • BF3-Methanol (14% w/v) or Methanolic HCl (3M)[1]

  • Hexane (HPLC Grade)[1]

  • Toluene (to solubilize the fatty acid)

Workflow:

  • Solubilization: Dissolve 1 mg of Tridecanoic-D25 in 0.5 mL Toluene.

  • Transesterification: Add 1 mL of BF3-Methanol reagent.

  • Incubation: Cap tightly (Teflon-lined) and heat at 60°C for 15 minutes .

    • Causality: 60°C is sufficient for free fatty acids; higher temps risk H/D exchange at the alpha-carbon position (though rare in acidic methanol, it is a risk in alkaline conditions).[1]

  • Extraction: Cool to room temp. Add 1 mL Water and 1 mL Hexane. Vortex vigorously for 30s.

  • Phase Separation: Centrifuge at 1000 x g for 2 mins.

  • Collection: Transfer the top organic layer (Hexane containing FAMEs) to a GC vial.

Phase 2: GC-MS Acquisition (Agilent 5977 or similar)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1] Note: High polarity columns (WAX) are also acceptable but non-polar columns often yield sharper peaks for saturated FAMEs.

  • Carrier Gas: Helium @ 1.0 mL/min.[1][3]

  • Inlet: Split 20:1, 250°C.

  • Oven Program: 100°C (1 min) -> 20°C/min -> 280°C (3 min).

  • MS Source: Electron Impact (EI), 70 eV, 230°C.[1]

  • Scan Mode:

    • Full Scan: 50–400 m/z (To check chemical purity).

    • SIM (Selected Ion Monitoring):

      • Target Ions (Unlabeled): m/z 74 (McLafferty), 87, 228 (Molecular Ion M+).[1]

      • Target Ions (D25): m/z 77 (McLafferty+3), 253 (Molecular Ion M+25).

Phase 3: Data Analysis & Calculation

To calculate Isotopic Purity (Mole %):

  • Extract the ion chromatograms for the Molecular Ions:

    • 
       (m/z 253)
      
    • 
       (m/z 252)
      
    • 
       (m/z 251)[1]
      
    • ...

    • 
       (m/z 228)[1]
      
  • Correction: Theoretical natural abundance of C13 must be subtracted. However, for a D25 standard, the shift is so large that C13 interference from D0 is negligible.

  • Calculation:

    
    [1]
    

Visualizing the Assessment Workflow

The following diagram illustrates the decision logic and experimental flow for validating the standard.

IsotopicPurity Start Tridecanoic-D25 Sample Decision Select Assessment Method Start->Decision GCMS GC-MS (FAME Derivatization) Decision->GCMS Primary Validation NMR 1H-NMR (600 MHz) Decision->NMR Secondary Check Deriv Reaction: BF3-MeOH, 60°C (Acidic Methylation) GCMS->Deriv Acquire Acquire SIM Data (m/z 228 vs 253) Deriv->Acquire Calc Calculate Mole % Enrichment (Isotopologue Distribution) Acquire->Calc Check Is purity > 99%? Calc->Check Resid Quantify Residual Protons (Atom % D) NMR->Resid Pass PASS: Valid for Lipidomics IS Check->Pass Yes Fail FAIL: Recrystallize / Reject Check->Fail No

Figure 1: Decision matrix and workflow for validating Tridecanoic-D25 isotopic purity. GC-MS is prioritized for its ability to resolve isotopologues.

Alternative Method: 1H-NMR (The "Absence" Test)

While GC-MS measures what is there (the deuterated mass), NMR measures what is missing (the protons).

Protocol:

  • Dissolve 5-10 mg of Tridecanoic-D25 in 600 µL CDCl3 (99.96% D) containing 0.03% TMS.

  • Acquire a 1H spectrum with a long relaxation delay (d1 > 5s) to ensure quantitative integration.

  • Analysis:

    • Look for the triplet at ~0.88 ppm (Terminal Methyl).

    • Look for the multiplet at ~1.25 ppm (Methylene Chain).

    • Look for the triplet at ~2.35 ppm (alpha-Methylene).

  • Self-Validation: Add a known quantity (e.g., 0.1 mg) of standard Tridecanoic acid (unlabeled) to the tube.

    • Causality: If the D25 sample was truly pure, the initial spectrum should be flat baseline (except solvent/water). Adding the standard proves the instrument is working and provides an internal reference to quantify the "residual" protons in the D25 sample.

References

  • Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link][1]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[1] Available at: [Link][1]

  • Proton NMR Enables the Absolute Quantification of Aqueous Metabolites and Lipid Classes. MDPI / PubMed Central.[1] Available at: [Link][1]

Sources

The Gold Standard for Quantitative Analysis: A Guide to Justifying Tridecanoic-D25 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realms of mass spectrometry-based bioanalysis and lipidomics, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of experimental data. This guide provides an in-depth technical justification for the use of Tridecanoic-D25 acid as a superior internal standard. We will explore the fundamental principles of internal standardization, compare the performance of this compound with common alternatives, and provide a detailed experimental protocol for its application, all grounded in scientific integrity and supported by authoritative references.

The Imperative of the Internal Standard: Correcting for the Uncontrollable

Quantitative analysis, especially of complex biological matrices, is fraught with potential sources of variability. Analyte loss during sample preparation, fluctuations in instrument response, and the unpredictable nature of matrix effects can all introduce significant error, leading to unreliable results. An internal standard is a compound with a known concentration that is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. By monitoring the signal of the IS relative to the analyte of interest, these variations can be effectively normalized, ensuring the integrity of the quantitative data.[1][2]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences similar effects throughout the analytical workflow. This includes extraction efficiency, ionization response, and chromatographic behavior.[1][2][3]

This compound: The Advantage of Isotopic Labeling

This compound is a stable isotope-labeled (SIL) internal standard, where all 25 hydrogen atoms in tridecanoic acid have been replaced with deuterium. This isotopic substitution is the cornerstone of its superior performance as an internal standard.

Key Physicochemical Properties:
PropertyValue
Chemical Formula C₁₃HD₂₅O₂
Molecular Weight ~239.49 g/mol
Physical State Solid
Key Feature Stable isotope-labeled analog of Tridecanoic Acid

The primary advantage of using a deuterated standard like this compound is that it is chemically identical to its unlabeled counterpart. This means it will co-elute with the endogenous analyte during chromatographic separation and experience nearly identical ionization efficiency and matrix effects in the mass spectrometer.[2][4][5] However, due to the mass difference imparted by the deuterium atoms, it is easily distinguished from the unlabeled analyte by the mass spectrometer. This allows for precise and accurate correction of any variations that occur during the analytical process.

G cluster_workflow Analytical Workflow cluster_correction Internal Standard Correction Sample_Preparation Sample Preparation (Extraction, Derivatization) LC_Separation LC Separation Sample_Preparation->LC_Separation Analyte Analyte IS This compound (IS) MS_Detection MS Detection LC_Separation->MS_Detection Ratio Analyte/IS Ratio Quantification Accurate Quantification

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate internal standard is a critical method development step. While various compounds can be used, their performance can differ significantly. Here, we compare this compound to other commonly used internal standards in fatty acid analysis.

Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid - C17:0)

Odd-chain fatty acids, such as C17:0, have historically been used as internal standards because they are generally found in low concentrations in many biological matrices.[6] However, this assumption is not always valid.

Disadvantages of Odd-Chain Fatty Acids:

  • Endogenous Presence: Odd-chain fatty acids can be present endogenously, particularly in samples from individuals with certain diets or metabolic conditions.[6] This can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.

  • Different Physicochemical Properties: While structurally similar, odd-chain fatty acids have different chain lengths than many target analytes. This can result in slight differences in extraction recovery, chromatographic retention time, and ionization efficiency, leading to incomplete correction for analytical variability.

Structural Analogs (Non-Isotopically Labeled)

Structural analogs are compounds that are chemically similar but not identical to the analyte. While they can provide some level of correction, they are generally considered less effective than stable isotope-labeled standards.

Disadvantages of Structural Analogs:

  • Differential Matrix Effects: Due to structural differences, analogs may experience different degrees of ion suppression or enhancement compared to the analyte, leading to inaccurate quantification.[3]

  • Chromatographic Separation: The analog may not co-elute perfectly with the analyte, meaning it does not experience the exact same analytical conditions at the point of detection.

Performance Data Summary
Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Recovery (%)Matrix Effect Compensation
This compound (SIL) Co-elutes with analyte, experiences identical matrix effects, not naturally present.[2][4]Higher cost.95-105Excellent
Odd-Chain Fatty Acids (e.g., C17:0) Lower cost, structurally similar to some fatty acids.Potential for endogenous presence, different physicochemical properties.[6]85-110Moderate to Good
Structural Analogs Can be readily available.Different chromatographic behavior and susceptibility to matrix effects.[3]80-115Variable

Note: Recovery and matrix effect compensation can be highly matrix and analyte dependent. The values presented are typical ranges observed in bioanalytical applications.

G cluster_IS Internal Standard Choice cluster_Alternatives Alternatives Ideal_IS Ideal Internal Standard (Co-eluting, Identical Properties) Deuterated_IS This compound (Stable Isotope Labeled) Ideal_IS->Deuterated_IS Closest Approximation High_Accuracy High_Accuracy Deuterated_IS->High_Accuracy Leads to Non_Deuterated_IS Non-Deuterated Alternatives Odd_Chain Odd-Chain Fatty Acids (e.g., C17:0) Non_Deuterated_IS->Odd_Chain Analog Structural Analogs Non_Deuterated_IS->Analog Potential_Interference Potential_Interference Odd_Chain->Potential_Interference Risk of Incomplete_Correction Incomplete_Correction Analog->Incomplete_Correction Risk of

Experimental Protocol: Quantitative Analysis of Fatty Acids Using this compound

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of fatty acids in a biological matrix (e.g., plasma) by LC-MS. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[7]

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • Analytes of interest (e.g., other fatty acids)

  • Biological matrix (e.g., human plasma)

  • Solvents (LC-MS grade): Methanol, Acetonitrile, Water, Isopropanol

  • Formic Acid (LC-MS grade)

  • Extraction Solvent (e.g., Methyl-tert-butyl ether - MTBE)

Preparation of Standard Solutions
  • Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard Working Solution: Dilute the stock solution to a working concentration that will result in a robust signal in the analytical run (e.g., 1 µg/mL).

  • Analyte Stock Solutions: Prepare individual stock solutions for each fatty acid analyte in a similar manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solutions into the biological matrix. Add the internal standard working solution to each calibrator to achieve a constant final concentration.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix, following the same procedure as the calibration standards.

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
  • Thaw biological samples, calibration standards, and QC samples on ice.

  • To 50 µL of each sample, add 10 µL of the this compound working solution.

  • Add 200 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of MTBE. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column appropriate for fatty acid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the fatty acids of interest.

  • MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each analyte and for this compound.

Data Analysis and Quantification
  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples and QC samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Conclusion: A Foundation of Trustworthy Data

The selection of an appropriate internal standard is not a trivial matter; it is a foundational element of robust and reliable quantitative analysis. This compound, as a stable isotope-labeled internal standard, offers a scientifically sound and superior choice for the quantification of fatty acids and other analogous molecules. Its ability to accurately correct for analytical variability, particularly the unpredictable nature of matrix effects, provides a level of confidence in the data that is often unattainable with other types of internal standards. By adhering to rigorous validation protocols and employing high-quality reagents like this compound, researchers can ensure the integrity and reproducibility of their findings, ultimately advancing scientific knowledge and supporting critical decisions in drug development and clinical research.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Phenomenex. (n.d.). A Reference Method for the Simultaneous Reversed Phase Analysis of Tricarboxylic Acid (TCA) Cycle Intermediates by LC-MS/MS. [Link]

  • Taylor, M. J. (2005). The ongoing challenge of matrix effects in quantitative bioanalysis by LC-MS/MS.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Waters Corporation. (2022). Introducing a Rapid Throughput LC-MS Method for Cell Culture Media Nutrient and Metabolite Analysis Supporting Upstream Bioprocessing. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tridecanoic-D25 Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and metabolic research, deuterated compounds like Tridecanoic-D25 acid are invaluable tools. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, provides a powerful method for tracing metabolic pathways and enhancing pharmacokinetic profiles by leveraging the kinetic isotope effect. While this compound shares the fundamental chemical properties of its non-deuterated analog, its unique isotopic composition and typical application in sensitive, high-precision experiments demand a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural framework grounded in risk assessment, explaining the causality behind each recommendation. Our objective is to empower you, our fellow researchers and scientists, to build a self-validating system of safety that not only protects you but also preserves the integrity of your experiments.

Hazard Profile of this compound: An Isotopic Perspective

This compound is a solid, long-chain saturated fatty acid. Its hazard profile is primarily driven by the carboxylic acid functional group and its physical state as a powder. The extensive deuteration (replacement of 25 hydrogen atoms with deuterium) does not alter its fundamental chemical reactivity or its primary hazards. Therefore, the Safety Data Sheet (SDS) for standard Tridecanoic acid serves as an authoritative source for its toxicological properties.

The primary hazards are:

  • Skin Irritation: Prolonged contact can cause irritation.

  • Serious Eye Irritation: The crystalline or powdered form can cause significant irritation upon contact with the eyes.

  • Respiratory Tract Irritation: As a fine powder, it can be easily aerosolized during handling, leading to potential inhalation and irritation of the respiratory system.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment but an integrated system that provides comprehensive protection. The selection of PPE is dictated by the specific task and the associated risk of exposure.

Engineering Controls: Your First Line of Defense

Before any discussion of personal gear, it is critical to emphasize the primacy of engineering controls. PPE is the last line of defense when engineering and administrative controls cannot eliminate the hazard.

  • Chemical Fume Hood: All weighing and initial dissolution of this compound powder must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosolized powder and prevents inhalation, which is the most probable route of significant exposure.

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (VBE) or powder containment hood provides the necessary stability for the balance while ensuring user safety.

Personal Protective Equipment: A Task-Based Approach

The level of PPE required correlates directly with the potential for dust generation and splashing. Below is a summary table outlining the minimum requirements for common laboratory tasks.

Task Scale Required Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Pre-use Inspection AnyN/ASafety GlassesLab CoatN/A
Weighing/Transfer of Powder AnyDouble-Gloved (Nitrile or Neoprene)Chemical Safety GogglesFully-Buttoned Lab CoatN/A (if inside a fume hood)
Solution Preparation < 1 LSingle Nitrile or Neoprene GlovesChemical Safety GogglesFully-Buttoned Lab CoatN/A (if inside a fume hood)
Large-Scale Handling / Spills > 1 L / AnyHeavy-Duty Nitrile or Neoprene GlovesFace Shield over GogglesChemical-Resistant Apron over Lab CoatN95 Respirator (during cleanup)

Procedural Guidance: Integrating Safety into Your Workflow

Expertise is demonstrated not by merely wearing PPE, but by integrating its use seamlessly and logically into the experimental workflow.

Protocol 1: Weighing and Preparing a Stock Solution

This protocol is designed to minimize dust generation and ensure accurate, safe handling of the solid compound.

  • Preparation (in the lab, outside the fume hood):

    • Don a fully-buttoned lab coat and chemical safety glasses.

    • Prepare your workspace by laying down absorbent bench paper.

    • Label your destination vial/flask appropriately.

  • Staging (inside the chemical fume hood):

    • Place the analytical balance, weigh boats, spatulas, the sealed container of this compound, and your destination flask inside the fume hood.

    • Don two pairs of nitrile gloves. This double-gloving technique is crucial: the outer glove takes the primary contamination, and the inner glove protects your skin during the removal of the outer pair.

  • Weighing Operation:

    • Carefully open the this compound container. Avoid any sudden movements that could create a dust cloud.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat. Keep the container opening as far from your breathing zone as possible, even within the hood.

    • Close the primary container immediately after transferring the powder.

    • Record the weight.

  • Solubilization:

    • Carefully add the weighed powder to your destination flask.

    • Add the solvent, cap the flask, and mix as required. Since the powder is now wetted, the risk of aerosolization is negligible.

  • Decontamination and Doffing:

    • Wipe down the spatula and any surfaces with a solvent-dampened towel. Dispose of the towel and weigh boat in the designated solid waste container.

    • Remove the outer pair of contaminated gloves and dispose of them in the same waste container.

    • With the inner pair of gloves still on, remove your flask from the hood.

    • Once outside the hood, remove the inner gloves and wash your hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow start Start: Assess Task (Handling this compound) task_type Is the material in solid/powder form? start->task_type weighing Weighing / Transferring Powder? task_type->weighing Yes solution Handling Solution task_type->solution No hood Work in Chemical Fume Hood weighing->hood spill Spill Cleanup? solution->spill solution_ppe Standard PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves spill->solution_ppe No spill_ppe Spill Response PPE: - Face Shield over Goggles - Chemical Apron - Heavy-Duty Gloves - N95 Respirator spill->spill_ppe Yes goggles Wear Chemical Safety Goggles hood->goggles double_glove Wear Double Nitrile/Neoprene Gloves goggles->double_glove lab_coat Wear Lab Coat double_glove->lab_coat

Caption: Decision workflow for selecting PPE based on the task and physical form of this compound.

Disposal Plan: Maintaining Safety Through the Entire Lifecycle

Proper disposal is a critical component of laboratory safety and environmental responsibility. Deuterated waste should be treated as hazardous chemical waste.[1]

Operational Disposal Plan:

  • Waste Segregation: Establish a dedicated, clearly labeled hazardous waste container for "Deuterated Non-Halogenated Solid Waste."

  • Contaminated PPE: All disposable items that come into direct contact with this compound powder (e.g., gloves, weigh boats, paper towels, pipette tips) must be placed directly into this designated solid waste container.

  • Rinsate Collection: Empty containers that held the acid should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). This rinsate must be collected and disposed of as hazardous liquid waste in a separate, appropriately labeled container.[1]

  • Container Disposal: After triple-rinsing, deface the original label on the empty container, and it can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

  • EHS Coordination: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines.[1]

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

  • Minor Spill (Solid): If a small amount of powder is spilled inside a fume hood, gently sweep it up with a brush and dustpan, and place it in the designated solid waste container. Decontaminate the area with a solvent-dampened towel.

  • Major Spill (Solid): Evacuate the immediate area. Prevent the powder from becoming airborne. Notify your supervisor and contact your institution's EHS department for cleanup. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these detailed procedures and understanding the rationale behind them, you can handle this compound with the confidence that comes from a deep and practical commitment to safety.

References

  • Safety Data Sheet Tridecanoic acid . metasci. [Link]

  • Material Safety Data Sheet - n-Tridecanoic acid . Cole-Parmer. [Link]

  • OSHA Glove Selection Chart . University of Pennsylvania Environmental Health and Safety. [Link]

  • Weighing Hazardous Powders in the Laboratory . University of California, Berkeley Environmental Health & Safety. [Link]

Sources

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